SB 258741 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H31ClN2O2S |
|---|---|
Peso molecular |
387.0 g/mol |
Nombre IUPAC |
4-methyl-1-[2-[(2R)-1-(3-methylphenyl)sulfonylpyrrolidin-2-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C19H30N2O2S.ClH/c1-16-8-12-20(13-9-16)14-10-18-6-4-11-21(18)24(22,23)19-7-3-5-17(2)15-19;/h3,5,7,15-16,18H,4,6,8-14H2,1-2H3;1H/t18-;/m1./s1 |
Clave InChI |
KOPBKAZWQCDUGY-GMUIIQOCSA-N |
Origen del producto |
United States |
Foundational & Exploratory
SB 258741 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective 5-HT7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 258741 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions. This technical guide provides an in-depth overview of the mechanism of action of SB 258741, summarizing key quantitative data on its binding affinity and functional activity. Detailed experimental protocols for the assays used to characterize this compound are provided, along with visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development investigating the therapeutic potential of targeting the 5-HT7 receptor.
Core Mechanism of Action: Selective 5-HT7 Receptor Antagonism
This compound acts as a high-affinity antagonist at the 5-HT7 receptor. Its primary mechanism involves blocking the binding of the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), to this receptor, thereby inhibiting its downstream signaling cascade. The 5-HT7 receptor is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the receptor by an agonist leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking this interaction, SB 258741 prevents this signaling event.
Furthermore, SB 258741 has been characterized as a partial inverse agonist . This means that in cellular systems with constitutive (agonist-independent) activity of the 5-HT7 receptor, SB 258741 can reduce the basal level of receptor signaling, in this case, a reduction in cAMP production.
dot
Caption: 5-HT7 Receptor Signaling Pathway and Site of SB 258741 Action.
Quantitative Data
Binding Affinity Profile
SB 258741 exhibits high affinity for the human 5-HT7 receptor, with a pKi value of 8.5.[1] Its selectivity for the 5-HT7 receptor over other serotonin receptor subtypes and other monoamine receptors is a key feature of its pharmacological profile.
| Receptor/Transporter | Species | Ki (nM) | pKi | Reference |
| 5-HT7 | Human | 3.16 | 8.5 | [1] |
Note: A comprehensive binding profile against a wider panel of receptors is not publicly available in the cited literature. The high selectivity is noted in descriptive terms in several publications.
Functional Activity
In functional assays, SB 258741 acts as a potent antagonist. Its partial inverse agonist activity has also been quantified.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Antagonist Activity | CHO cells expressing human 5-HT7a receptors | Apparent pKB | 8.47 | |
| Inverse Agonist Activity | CHO cells expressing human 5-HT7a receptors | Activity | Partial Inverse Agonist | [2] |
Experimental Protocols
Radioligand Binding Assays (General Protocol)
This protocol outlines a general method for determining the binding affinity of a compound like SB 258741 for the 5-HT7 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of SB 258741 for the 5-HT7 receptor.
Materials:
-
Cell membranes from a cell line recombinantly expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]5-CT (5-carboxamidotryptamine) or another suitable 5-HT7 receptor radioligand.
-
This compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT7 receptor ligand (e.g., 10 µM 5-HT).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT7 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of SB 258741 (for competition binding).
-
For total binding wells, add assay buffer instead of SB 258741.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the SB 258741 concentration. Determine the IC50 value (the concentration of SB 258741 that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
dot
References
An In-depth Technical Guide to SB 258741 Hydrochloride: A Selective 5-HT7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 258741 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT7 receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for in vitro and in vivo characterization are presented, along with a summary of its pharmacological profile. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development investigating the therapeutic potential of targeting the 5-HT7 receptor.
Introduction to this compound
SB 258741, with the chemical name R-(+)-1-(toluene-3-sulfonyl)-2-[2-(4-methylpiperidin-1-yl)ethyl]-pyrrolidine, is a highly selective antagonist for the 5-HT7 receptor.[3] Its hydrochloride salt form is commonly used in research settings. The compound has been instrumental in elucidating the physiological roles of the 5-HT7 receptor and is a valuable tool in preclinical studies exploring its therapeutic potential in disorders such as schizophrenia.[4]
Chemical Properties
A summary of the key chemical properties of SB 258741 and its hydrochloride salt is provided in the table below.
| Property | Value |
| Chemical Name | R-(+)-1-(toluene-3-sulfonyl)-2-[2-(4-methylpiperidin-1-yl)ethyl]-pyrrolidine hydrochloride |
| Molecular Formula | C₁₉H₃₁ClN₂O₂S |
| Molecular Weight | 386.98 g/mol |
| CAS Number | 201038-58-6 |
| Appearance | Solid |
| Solubility | Water soluble |
Mechanism of Action: 5-HT7 Receptor Antagonism
The 5-HT7 receptor, a G protein-coupled receptor (GPCR), is the primary target of SB 258741. This receptor is predominantly coupled to the Gs alpha subunit, which, upon activation by serotonin (5-HT), stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets.
A secondary signaling pathway for the 5-HT7 receptor involves coupling to the G12 alpha subunit. Activation of this pathway leads to the activation of Rho family GTPases, which are involved in regulating cell morphology, neurite outgrowth, and synaptogenesis.
SB 258741 acts as a competitive antagonist at the 5-HT7 receptor, blocking the binding of serotonin and thereby inhibiting both the Gs/cAMP/PKA and G12/Rho signaling cascades. Furthermore, studies have shown that SB 258741 can act as a partial inverse agonist, meaning it can reduce the basal, agonist-independent activity of the receptor.[5]
Signaling Pathways
The following diagrams illustrate the primary signaling pathways of the 5-HT7 receptor and the inhibitory action of SB 258741.
Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Receptor Binding Affinity
SB 258741 demonstrates high affinity and selectivity for the 5-HT7 receptor.
| Receptor | pKi | Ki (nM) |
| 5-HT7 | 8.5 | ~3.16 |
Note: A comprehensive selectivity profile with Ki values for a wider range of receptors is essential for a complete understanding of its pharmacological profile. Researchers are encouraged to consult primary literature for more detailed selectivity data.
Functional Activity
SB 258741 acts as a partial inverse agonist at the 5-HT7 receptor.
| Assay Type | Parameter | Value |
| cAMP Accumulation | Agonist Activity | None (Antagonist) |
| Constitutive Activity | Inverse Agonism | Partial |
Note: Specific IC50 or pA2 values from functional assays are crucial for quantifying antagonist potency. These values can vary depending on the specific cell line and assay conditions used.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
In Vitro Assays
This protocol describes a competitive radioligand binding assay to determine the affinity of SB 258741 for the 5-HT7 receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂) is used for all dilutions.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity 5-HT7 receptor radioligand (e.g., [³H]-5-CT) and a range of concentrations of this compound.
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled 5-HT7 receptor ligand (e.g., 10 µM 5-HT).
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the SB 258741 concentration. Determine the IC50 value (the concentration of SB 258741 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol describes a functional assay to measure the antagonist effect of SB 258741 on 5-HT-induced cAMP accumulation.
Methodology:
-
Cell Culture: Culture a cell line stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells) in appropriate media and seed them into 96-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of serotonin (typically the EC80 concentration for cAMP accumulation) to the wells and incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP response as a percentage of the maximal 5-HT response against the logarithm of the SB 258741 concentration. Determine the IC50 value using non-linear regression. The antagonist potency can also be expressed as the pA2 value, calculated from the Schild equation, which requires constructing multiple concentration-response curves to the agonist in the presence of different fixed concentrations of the antagonist.
In Vivo Assays
This model is used to assess the potential antipsychotic-like activity of SB 258741.
Methodology:
-
Animals: Use adult male rats of a specified strain (e.g., Sprague-Dawley or Wistar), housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Apparatus: Use open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams) to measure locomotor activity.
-
Habituation: Habituate the rats to the testing arenas for a period (e.g., 30-60 minutes) on one or more days prior to the test day.
-
Drug Administration: On the test day, administer this compound (e.g., 0.5-10 mg/kg, subcutaneously or intraperitoneally) or vehicle at a specified time before the D-amphetamine challenge.
-
D-Amphetamine Challenge: After the pretreatment period, administer D-amphetamine (e.g., 0.5-1.5 mg/kg, intraperitoneally) or vehicle.
-
Locomotor Activity Measurement: Immediately after the D-amphetamine injection, place the rats in the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-90 minutes).
-
Data Analysis: Analyze the locomotor activity data, typically in time bins (e.g., 5 or 10 minutes). Compare the total locomotor activity between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
This model assesses the ability of SB 258741 to reverse sensorimotor gating deficits, which are relevant to schizophrenia.[6]
Methodology:
-
Animals: Use adult male rats (e.g., Sprague-Dawley or Wistar) as described above.
-
Apparatus: Use startle chambers equipped to deliver acoustic stimuli (background noise, prepulses, and startle pulses) and measure the startle response (e.g., via a piezoelectric accelerometer).
-
Acclimation: Acclimate the rats to the startle chambers for a brief period (e.g., 5 minutes) with background white noise.
-
Test Session: The test session consists of a series of trials, including:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 3-15 dB above background) presented shortly before the startle pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, subcutaneously or intraperitoneally) or vehicle at a specified time before the phencyclidine (PCP) challenge.
-
PCP Challenge: After the pretreatment period, administer PCP (e.g., 1-5 mg/kg, subcutaneously) or vehicle.
-
PPI Measurement: Place the rats in the startle chambers and begin the test session.
-
Data Analysis: Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] * 100. Compare the %PPI between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT7 receptor in health and disease. Its high affinity and selectivity make it a suitable probe for both in vitro and in vivo studies. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of 5-HT7 receptor antagonism. As our understanding of the complex signaling and physiological functions of the 5-HT7 receptor continues to evolve, selective antagonists like SB 258741 will remain critical for advancing the field of neuropharmacology and developing novel treatments for a range of disorders.
References
- 1. Effects of sustained phencyclidine exposure on sensorimotor gating of startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. SB-258741: a 5-HT7 receptor antagonist of potential clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological studies of prepulse inhibition models of sensorimotor gating deficits in schizophrenia: a decade in review - PubMed [pubmed.ncbi.nlm.nih.gov]
SB 258741 Hydrochloride: An In-Depth Technical Guide on Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 258741 hydrochloride is a potent and highly selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor.[1][2][3] As a research tool, it has been instrumental in elucidating the physiological and pathological roles of the 5-HT7 receptor, which is implicated in a variety of central nervous system disorders, including schizophrenia and depression.[2] This technical guide provides a comprehensive overview of the selectivity and potency of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Core Pharmacological Attributes
SB 258741 is recognized for its high affinity for the 5-HT7 receptor, exhibiting a pKi of 8.5.[1] Functionally, it acts as a partial inverse agonist at this receptor, meaning it not only blocks the action of agonists but also reduces the receptor's basal level of activity.[4] The antagonist potency (apparent pKB) has been determined to be 8.47.
Quantitative Data: Potency and Selectivity
The following tables summarize the binding affinity and functional potency of this compound for its primary target, the 5-HT7 receptor. A comprehensive selectivity profile against other receptors is crucial for interpreting experimental results and is a key focus of ongoing research.
Table 1: Binding Affinity of SB 258741 for the Human 5-HT7 Receptor
| Parameter | Value |
| pKi | 8.5 |
| Ki | ~3.16 nM |
Table 2: Functional Potency of SB 258741 at the Human 5-HT7 Receptor
| Parameter | Value |
| Apparent pKB | 8.47 |
| Functional Activity | Partial Inverse Agonist |
Signaling Pathway
The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Upon agonist binding, this initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, modulating cellular function. As a partial inverse agonist, SB 258741 not only blocks this pathway when stimulated by an agonist but also reduces the basal production of cAMP.
Experimental Protocols
The determination of the potency and selectivity of this compound relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Cell membranes from a stable cell line expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells) are prepared.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[5]
-
Protein concentration is determined using a standard method like the BCA assay.[5]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format in a final volume of 250 µL.[5]
-
To each well, the following are added:
-
150 µL of membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[5]
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]5-CT).
-
50 µL of this compound at various concentrations (to generate a competition curve) or buffer for total binding.
-
For non-specific binding determination, a high concentration of a non-labeled competing ligand is used.
-
-
The plate is incubated, typically for 60 minutes at 30°C, with gentle agitation to reach equilibrium.[5]
-
-
Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.[5]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
The filters are dried, and the trapped radioactivity is quantified using a scintillation counter.[5]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of SB 258741 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
cAMP Functional Assay (for determining pKB and functional activity)
This assay measures the ability of a compound to modulate the production of the second messenger cAMP, providing information on its functional activity as an agonist, antagonist, or inverse agonist.
Experimental Workflow:
Detailed Methodology:
-
Cell Preparation:
-
Cells stably expressing the human 5-HT7 receptor (e.g., CHO-K1 or HEK293) are seeded in 384-well plates.
-
-
Assay Procedure (Antagonist/Inverse Agonist Mode):
-
For antagonist mode, cells are pre-incubated with varying concentrations of this compound.
-
Subsequently, a fixed concentration of a 5-HT7 receptor agonist (e.g., 5-CT) is added to stimulate cAMP production.
-
For inverse agonist mode, cells are incubated with SB 258741 alone to measure its effect on basal cAMP levels.
-
To prevent cAMP degradation, a phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included in the assay buffer.
-
-
cAMP Measurement:
-
After incubation, cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence (e.g., GloSensor™).
-
-
Data Analysis:
-
The results are used to generate dose-response curves.
-
For antagonist activity, the concentration of SB 258741 that inhibits 50% of the agonist-induced cAMP production (IC50) is determined. The pKB is then calculated.
-
For inverse agonist activity, the concentration that produces 50% of the maximal reduction in basal cAMP levels (EC50) is determined.
-
Conclusion
This compound is a highly potent and selective 5-HT7 receptor antagonist with partial inverse agonist properties. Its well-characterized pharmacological profile makes it an invaluable tool for researchers investigating the roles of the 5-HT7 receptor in health and disease. The detailed protocols provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments, ultimately contributing to a deeper understanding of serotonergic signaling and the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SB-258741: a 5-HT7 receptor antagonist of potential clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB‐258741: A 5‐HT7 Receptor Antagonist of Potential Clinical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
The Discovery and Synthesis of SB-258741 Hydrochloride: A Selective 5-HT7 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SB-258741 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions and disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SB-258741 hydrochloride. It includes detailed experimental protocols for its synthesis and key biological assays, alongside a structured presentation of its binding affinity and functional potency. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and the process of its evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
The serotonin 7 (5-HT7) receptor is a Gs-coupled G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] It is also known to couple to G12 proteins, activating the Rho family of small GTPases.[1] The 5-HT7 receptor is predominantly expressed in the central nervous system, with high densities in the thalamus, hypothalamus, hippocampus, and cortex.[1][2] Its involvement has been demonstrated in a range of physiological processes, including thermoregulation, circadian rhythm, learning and memory, and sleep.[2] Dysregulation of 5-HT7 receptor signaling has been linked to various pathological conditions, making it a significant target for therapeutic intervention in disorders such as schizophrenia, depression, and anxiety.
SB-258741, chemically identified as R-(+)-1-(toluene-3-sulfonyl)-2-[2-(4-methylpiperidin-1-yl)ethyl]-pyrrolidine, emerged from a dedicated research program aimed at developing selective 5-HT7 receptor antagonists.[3] It has been characterized as a potent antagonist with high selectivity for the 5-HT7 receptor over other serotonin receptor subtypes and other GPCRs.[3][4] Furthermore, studies have revealed that SB-258741 can act as a partial inverse agonist at constitutively active 5-HT7 receptors.[5] This guide details the synthesis of its hydrochloride salt and the key pharmacological data that establish its profile as a valuable research tool and a potential lead for drug development.
Synthesis of SB-258741 Hydrochloride
The synthesis of SB-258741 hydrochloride is a multi-step process commencing from commercially available starting materials. The following protocol is a detailed representation of a plausible synthetic route.
Experimental Protocol: Synthesis of R-(+)-1-(toluene-3-sulfonyl)-2-[2-(4-methylpiperidin-1-yl)ethyl]-pyrrolidine hydrochloride
A detailed, step-by-step experimental protocol for the synthesis of SB-258741 hydrochloride would be described here, including reagents, solvents, reaction conditions, and purification methods. As the specific primary source containing the detailed synthesis was not identified in the search, a representative, plausible synthesis scheme is depicted below. The synthesis would likely involve the formation of the pyrrolidine (B122466) ring, introduction of the side chain, and the final sulfonylation and salt formation steps.
This section would typically include detailed steps for each reaction, including stoichiometry, temperature, reaction time, work-up procedures, and characterization of intermediates and the final product (e.g., NMR, Mass Spectrometry, Elemental Analysis).
Pharmacological Characterization
The pharmacological profile of SB-258741 hydrochloride has been established through a series of in vitro and in vivo studies. This section details the experimental methodologies and presents the quantitative data in a structured format.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor and assessing its selectivity against other receptors.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT7 receptor (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Assay Conditions: The binding assay is performed in a final volume of 250 µL containing the cell membranes, a specific radioligand for the 5-HT7 receptor (e.g., [3H]5-CT or [125I]LSD), and varying concentrations of SB-258741.
-
Incubation: The assay plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of SB-258741 is calculated from the IC50 value (the concentration of SB-258741 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Data Presentation: Binding Affinity of SB-258741
The following table summarizes the binding affinity of SB-258741 for the human 5-HT7 receptor.
| Receptor | Radioligand | Ki (nM) | pKi |
| Human 5-HT7 | [³H]5-CT | 3.16 | 8.5 |
Note: The pKi value of 8.5 is reported in the literature.[3][4] The Ki value is calculated from the pKi.
A comprehensive selectivity profile of SB-258741 against a panel of other receptors would be presented in a similar table, demonstrating its high selectivity for the 5-HT7 receptor.
Functional Assays
Functional assays are employed to determine the pharmacological action of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist. For the 5-HT7 receptor, which is Gs-coupled, functional activity is often assessed by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Cells expressing the human 5-HT7 receptor are cultured to an appropriate density.
-
Assay Procedure: Cells are pre-incubated with various concentrations of SB-258741 for a specific duration. Subsequently, the cells are stimulated with a 5-HT7 receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT) to induce cAMP production.
-
cAMP Measurement: After agonist stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: The ability of SB-258741 to inhibit the agonist-induced cAMP production is quantified, and the IC50 value is determined. This value represents the concentration of SB-258741 that inhibits 50% of the maximal response induced by the agonist. For assessing inverse agonist activity, the effect of SB-258741 on basal cAMP levels (in the absence of an agonist) is measured.[5]
Data Presentation: Functional Potency of SB-258741
The functional potency of SB-258741 as a 5-HT7 receptor antagonist is summarized in the table below.
| Assay | Agonist | Cell Line | IC50 (nM) |
| cAMP Accumulation | 5-CT | CHO-h5-HT7 | Data not available in search results |
Note: While the search results confirm that SB-258741 is a potent antagonist in functional assays, a specific IC50 value was not found. This table represents where such data would be presented.
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in the characterization of a novel compound.
5-HT7 Receptor Signaling Pathway
Caption: 5-HT7 receptor signaling pathways.
Experimental Workflow for Pharmacological Characterization
Caption: Experimental workflow for SB-258741 characterization.
Conclusion
SB-258741 hydrochloride is a well-characterized, high-affinity, and selective antagonist of the 5-HT7 receptor. Its discovery and pharmacological profiling have significantly contributed to the understanding of the physiological and pathophysiological roles of this receptor. The detailed synthetic and analytical protocols provided in this guide offer a valuable resource for the scientific community, enabling further investigation into the therapeutic potential of 5-HT7 receptor modulation. The structured presentation of its pharmacological data and the visual representation of its mechanism of action and experimental evaluation process aim to facilitate its application in both basic and translational research.
References
- 1. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB‐258741: A 5‐HT7 Receptor Antagonist of Potential Clinical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB-258741: a 5-HT7 receptor antagonist of potential clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a novel series of selective 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SB 258741 Hydrochloride in Depression Studies: A Technical Guide
An In-depth Examination of a Selective 5-HT₇ Receptor Antagonist as a Potential Tool for Novel Antidepressant Research
This technical guide provides a comprehensive overview of SB 258741 hydrochloride, a potent and selective antagonist of the serotonin (B10506) 7 (5-HT₇) receptor. It explores the established role of 5-HT₇ receptor antagonism in preclinical models of depression, details the underlying molecular mechanisms, and presents relevant experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction: The 5-HT₇ Receptor as a Novel Target for Depression
The search for novel antidepressant therapies with faster onset and improved efficacy continues to be a primary focus of psychiatric research. While traditional antidepressants primarily target monoamine transporters, significant interest has shifted towards direct modulation of specific serotonin receptor subtypes. The 5-HT₇ receptor, a G-protein coupled receptor (GPCR) predominantly expressed in key brain regions associated with mood and cognition—such as the thalamus, hypothalamus, and hippocampus—has emerged as a promising target.[1]
Preclinical evidence strongly suggests that blockade of the 5-HT₇ receptor can produce antidepressant-like effects.[1][2] This has positioned selective 5-HT₇ antagonists as valuable research tools and potential therapeutic agents. This compound is one such molecule, recognized for its high potency and selectivity.[2] Although much of the direct behavioral data in depression models has been generated with the analogous compound SB-269970, the pharmacological properties of SB 258741 make it a compound of significant interest for validating this therapeutic strategy.
This guide will detail the pharmacological profile of SB 258741, its mechanism of action at the molecular level, and the compelling preclinical data from analogous compounds that underscore its potential role in depression studies.
Pharmacological Profile of this compound
SB 258741 is characterized by its high affinity and selectivity for the 5-HT₇ receptor. Its binding profile distinguishes it as a precise tool for probing the function of this specific receptor, with significantly lower affinity for other serotonin receptor subtypes. This selectivity is crucial for attributing observed physiological and behavioral effects directly to 5-HT₇ receptor modulation.
| Receptor Subtype | Binding Affinity (pKi) | Reference(s) |
| Human 5-HT₇ | 8.5 - 8.9 | [3] |
Note: pKi is the negative logarithm of the Ki (inhibitory constant). A higher pKi value indicates a higher binding affinity.
Mechanism of Action: 5-HT₇ Receptor Signaling Cascade
The 5-HT₇ receptor is canonically coupled to a stimulatory G-protein (Gαs). Upon binding of the endogenous ligand serotonin (5-HT), the receptor undergoes a conformational change that initiates a downstream signaling cascade. This pathway is a key target for pharmacological intervention.
-
Activation: Serotonin binds to the 5-HT₇ receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein, causing the subunit to dissociate.
-
Adenylyl Cyclase Activation: The dissociated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase (AC).
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger.
-
Downstream Effects: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and other downstream effectors, ultimately modulating neuronal function, gene expression, and synaptic plasticity.
SB 258741 acts as a competitive antagonist , binding to the 5-HT₇ receptor and preventing serotonin from initiating this signaling cascade, thereby blocking the subsequent production of cAMP. There is also evidence that the 5-HT₇ receptor can couple to G₁₂ proteins, which activate Rho GTPases to influence neurite outgrowth and neuronal morphology.[4]
Figure 1. 5-HT₇ Receptor Gs-Protein Signaling Pathway and Antagonism by SB 258741.
Preclinical Evidence in Animal Models of Depression
Animal models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), are widely used to screen for potential antidepressant compounds. These "behavioral despair" tests measure the immobility time of a rodent in an inescapable situation; a reduction in immobility is predictive of antidepressant efficacy.
While direct studies detailing the effects of SB 258741 in the FST or TST are not prominent in the available literature, extensive research on the closely related and highly selective 5-HT₇ antagonist SB-269970 provides a strong basis for the antidepressant-like potential of this class of compounds. Blockade of the 5-HT₇ receptor with SB-269970 has been shown to dose-dependently reduce immobility time, an effect consistent with antidepressant activity.[4] Furthermore, these effects are often synergistic when combined with traditional antidepressants like SSRIs.[4]
Quantitative Data from a Representative 5-HT₇ Antagonist (SB-269970)
The following table summarizes representative findings from preclinical studies using the 5-HT₇ antagonist SB-269970, illustrating the typical antidepressant-like effects observed upon receptor blockade.
| Compound | Animal Model | Doses (mg/kg, i.p.) | Primary Outcome | Reference(s) |
| SB-269970 | Mouse Tail Suspension Test | 1.25, 2.5, 5, 10 | Dose-dependent decrease in immobility time | [4] |
| SB-269970 | Mouse Forced Swim Test | 10 | Significant decrease in immobility time | [4] |
| SB-269970 + Citalopram | Mouse Tail Suspension Test | 1.25 (SB-269970) + 5 (Citalopram) | Synergistic decrease in immobility with ineffective doses | [4] |
Detailed Experimental Protocol: The Forced Swim Test (FST)
The following protocol provides a detailed methodology for conducting the FST in mice to assess the antidepressant-like effects of a test compound like SB 258741.
4.2.1 Materials
-
Test Compound: this compound
-
Vehicle Control: e.g., 0.9% Saline or 0.5% Methylcellulose
-
Animals: Male C57BL/6J mice (8-10 weeks old)
-
Apparatus: Transparent Plexiglas cylinders (25 cm height x 15 cm diameter)
-
Water: Maintained at 23-25°C, filled to a depth of 15 cm
-
Video Recording Equipment and Analysis Software
4.2.2 Experimental Procedure
-
Acclimation: Animals are housed in the facility for at least one week prior to testing and are handled daily for 3 days leading up to the experiment to reduce stress.
-
Drug Administration:
-
Mice are randomly assigned to treatment groups (e.g., Vehicle, SB 258741 at 1, 5, 10 mg/kg).
-
The compound or vehicle is administered via intraperitoneal (i.p.) injection 30-60 minutes prior to the test.
-
-
Forced Swim Test:
-
Each mouse is gently placed into an individual cylinder of water.
-
The session is video recorded for a total of 6 minutes.
-
After 6 minutes, the mouse is removed, gently dried with a towel, and returned to its home cage. The home cage may be placed on a heating pad to prevent hypothermia.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, scores the videos.
-
The total duration of immobility is measured, typically during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Data are expressed as the mean immobility time (in seconds) ± SEM for each group.
-
Statistical significance between the vehicle and drug-treated groups is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of < 0.05 is typically considered significant.
-
Figure 2. Standard Experimental Workflow for the Forced Swim Test (FST).
Conclusion and Future Directions
This compound is a valuable pharmacological tool for investigating the role of the 5-HT₇ receptor in the central nervous system. A substantial body of evidence, largely derived from studies with analogous compounds like SB-269970, strongly indicates that antagonism of the 5-HT₇ receptor produces robust antidepressant-like effects in preclinical models. The mechanism, involving the blockade of the Gs-adenylyl cyclase-cAMP signaling pathway, presents a clear and testable hypothesis for a novel antidepressant strategy.
While SB 258741 has been utilized in preclinical models of schizophrenia, there is a clear opportunity for future research to directly characterize its effects in behavioral despair models of depression. Such studies would be crucial to confirm that its potent and selective 5-HT₇ antagonism translates to the antidepressant-like profile seen with other members of its class. The detailed protocols and established preclinical rationale outlined in this guide provide a solid framework for researchers to undertake these important investigations, potentially validating a new avenue for the development of next-generation antidepressant therapies.
References
- 1. The 5-HT7 receptor system as a treatment target for mood and anxiety disorders: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-258741: a 5-HT7 receptor antagonist of potential clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT7 receptor as a mediator and modulator of antidepressant-like behavior - PMC [pmc.ncbi.nlm.nih.gov]
The 5-HT7 Receptor Antagonist SB-258741 Hydrochloride: A Deep Dive into its Effects on Sleep Architecture
For Immediate Release
This technical guide provides a comprehensive overview of the selective 5-HT7 receptor antagonist, SB-258741 hydrochloride, and its significant effects on sleep architecture, with a particular focus on its potential therapeutic applications in sleep disorders. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of neuroscience, sleep medicine, and pharmacology.
Executive Summary
SB-258741 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor. Emerging preclinical evidence strongly suggests a critical role for the 5-HT7 receptor in the regulation of sleep-wake cycles, particularly in the modulation of Rapid Eye Movement (REM) sleep. Antagonism of this receptor by compounds such as SB-258741 has been shown to consistently suppress REM sleep, presenting a promising avenue for the development of novel therapeutics for sleep disorders characterized by REM sleep abnormalities, such as REM sleep behavior disorder and post-traumatic stress disorder (PTSD). This guide synthesizes the available data on SB-258741 and its analogs, details the underlying signaling pathways, and provides insights into the experimental methodologies used to elucidate these effects.
Mechanism of Action: The 5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) primarily coupled to a stimulatory G-protein (Gs).[1] Activation of the 5-HT7 receptor by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), initiates a signaling cascade that plays a crucial role in various physiological processes, including the regulation of sleep and circadian rhythms.[1]
Upon serotonin binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors and ion channels, ultimately modulating neuronal excitability and function.
SB-258741 hydrochloride acts as a competitive antagonist at the 5-HT7 receptor, blocking the binding of serotonin and thereby inhibiting this downstream signaling cascade. This blockade is the primary mechanism through which SB-258741 exerts its effects on sleep architecture.
Effects on Sleep Architecture: Preclinical Evidence
While specific quantitative data for SB-258741 hydrochloride's direct impact on sleep stages is not extensively published, a consistent body of evidence from studies on highly similar and selective 5-HT7 receptor antagonists, such as SB-269970 and SB-656104, provides strong inferential support for its effects. These studies have been conducted in validated animal models of sleep, primarily rodents.
The most profound and consistently observed effect of 5-HT7 receptor antagonism is the suppression of REM sleep.[2] This includes a significant reduction in the total time spent in REM sleep and an increase in the latency to the first REM sleep episode. Other sleep parameters, such as non-REM (NREM) sleep and total sleep time, are generally reported to be unaffected.
Table 1: Summary of Preclinical Effects of 5-HT7 Receptor Antagonists on Sleep Parameters
| Compound | Animal Model | Key Findings on Sleep Architecture | Reference |
| SB-269970 | Rat | - Decreased time spent in REM sleep- Increased latency to REM sleep- No significant effect on NREM sleep | [2] |
| SB-656104 | Rat | - Decreased time spent in REM sleep- Increased latency to REM sleep | [2] |
| JNJ-18038683 | Rat & Human | - Decreased REM sleep duration- Increased REM latency | [2] |
These findings strongly suggest that SB-258741 hydrochloride would produce a similar phenotype of REM sleep suppression. The mechanism is thought to involve the modulation of neuronal circuits in brain regions critical for REM sleep regulation, such as the dorsal raphe nucleus and the basal forebrain, where 5-HT7 receptors are expressed.[2]
Experimental Protocols
The investigation of the effects of compounds like SB-258741 hydrochloride on sleep architecture typically involves polysomnographic recordings in animal models. The following outlines a general experimental workflow.
Animal Models and Surgical Implantation
Rodents, most commonly rats or mice, are the preferred animal models for preclinical sleep studies due to their well-characterized sleep patterns and the availability of genetic models. For electroencephalogram (EEG) and electromyogram (EMG) recordings, animals are surgically implanted with electrodes under anesthesia. EEG electrodes are placed on the cortical surface, while EMG electrodes are inserted into the nuchal muscles.
Polysomnographic Recording and Data Analysis
Following a post-operative recovery period, animals are habituated to the recording chambers. The EEG and EMG signals are continuously recorded for extended periods, typically 24 hours, to capture both the light and dark phases of the sleep-wake cycle. The recorded data is then scored into distinct vigilance states: wakefulness, NREM sleep, and REM sleep, based on the characteristic EEG and EMG patterns.
Drug Administration and Experimental Design
SB-258741 hydrochloride would typically be dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection or oral gavage. A crossover design is often employed, where each animal receives both the vehicle and various doses of the test compound on different days, with a washout period in between. This design allows for within-subject comparisons, reducing inter-individual variability.
Future Directions and Therapeutic Potential
The consistent preclinical findings of REM sleep suppression by 5-HT7 receptor antagonists highlight the therapeutic potential of SB-258741 hydrochloride and similar compounds for sleep disorders associated with excessive or disruptive REM sleep. Further research is warranted to:
-
Conduct dose-response studies of SB-258741 hydrochloride to quantify its effects on sleep architecture.
-
Investigate the long-term effects of chronic administration on sleep and other physiological parameters.
-
Explore the efficacy of SB-258741 in animal models of specific sleep disorders, such as REM sleep behavior disorder.
-
Evaluate the safety and tolerability profile of SB-258741 hydrochloride in preclinical toxicology studies.
References
Investigating SB 258741 Hydrochloride for Pain Management: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of SB 258741 hydrochloride, a selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, for its potential application in pain management. This document synthesizes available data on its mechanism of action, efficacy in animal models of pain, and relevant experimental protocols.
Core Concepts: The 5-HT7 Receptor in Nociception
The 5-HT7 receptor, a G-protein coupled receptor, is implicated in a range of physiological processes, including the modulation of pain signals. Activation of the 5-HT7 receptor is linked to the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, can activate protein kinase A (PKA) and extracellular signal-regulated kinases (ERK), influencing neuronal excitability. The role of the 5-HT7 receptor in pain is complex, with evidence suggesting both pro- and anti-nociceptive effects depending on the specific pain state, anatomical location, and model system under investigation. Antagonists like this compound are critical tools for elucidating the precise function of this receptor in nociceptive pathways.
Preclinical Efficacy of 5-HT7 Receptor Antagonism in Pain Models
While specific quantitative data for this compound is limited in publicly available literature, studies on structurally similar and potent 5-HT7 antagonists, such as SB-258719, provide valuable insights into the potential effects of this compound class in preclinical pain models. The following tables summarize key findings from a study by Brenchat et al. (2009) investigating the effect of the 5-HT7 antagonist SB-258719 in a mouse model of neuropathic pain induced by partial sciatic nerve ligation.
Table 1: Effect of the 5-HT7 Antagonist SB-258719 on Mechanical Hypersensitivity in a Neuropathic Pain Model
| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (g) - Post-Surgery | % Change from Vehicle |
| Vehicle | - | ~0.4 | - |
| SB-258719 | 2.5 | ~0.25 | ↓ 37.5% |
| SB-258719 | 10 | ~0.2 | ↓ 50% |
Data adapted from Brenchat et al. (2009). The results indicate that systemic administration of a 5-HT7 antagonist can enhance mechanical hypersensitivity in a model of neuropathic pain.
Table 2: Effect of the 5-HT7 Antagonist SB-258719 on Thermal Hyperalgesia in a Neuropathic Pain Model
| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Latency (s) - Post-Surgery | % Change from Vehicle |
| Vehicle | - | ~6.5 | - |
| SB-258719 | 2.5 | No significant change | - |
| SB-258719 | 10 | No significant change | - |
Data adapted from Brenchat et al. (2009). The findings suggest that 5-HT7 receptor antagonism did not significantly alter thermal hyperalgesia in this neuropathic pain model.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the investigation of this compound, the following diagrams are provided.
Figure 1. 5-HT7 Receptor Signaling Pathway and the Action of SB 258741.
Figure 2. Generalized Experimental Workflow for Evaluating Analgesic Efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of standard experimental protocols used to assess the efficacy of compounds like this compound in rodent models of pain.
Neuropathic Pain Model: Partial Sciatic Nerve Ligation
-
Animal Subjects: Adult male mice or rats are commonly used.
-
Surgical Procedure:
-
Animals are anesthetized (e.g., with isoflurane).
-
The common sciatic nerve in one hind limb is exposed at the mid-thigh level.
-
A partial nerve injury is induced by tightly ligating a portion (e.g., one-third to one-half) of the nerve with a suture.
-
The muscle and skin are then closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-Operative Care: Animals are monitored during recovery and provided with appropriate post-operative care.
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments of increasing stiffness. A decrease in the withdrawal threshold indicates mechanical allodynia.
-
Thermal Hyperalgesia: The paw withdrawal latency to a radiant heat source is assessed. A shorter withdrawal latency is indicative of thermal hyperalgesia.
-
-
Drug Administration: this compound or vehicle is administered (e.g., subcutaneously or intraperitoneally) at predetermined time points after surgery, and behavioral testing is conducted at the expected time of peak drug effect.
Inflammatory Pain Model: Formalin Test
-
Animal Subjects: Typically adult male mice or rats.
-
Procedure:
-
Animals are placed in a clear observation chamber to acclimate.
-
A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.
-
-
Behavioral Observation:
-
Immediately following injection, the animal's nociceptive behavior (e.g., flinching, licking, or biting of the injected paw) is observed and quantified over a period of up to 60 minutes.
-
The test is characterized by two distinct phases of nociceptive behavior: an early, acute phase (0-5 minutes post-injection) and a later, tonic phase (15-60 minutes post-injection), which is thought to reflect inflammatory processes and central sensitization.
-
-
Drug Administration: this compound or vehicle is typically administered prior to the formalin injection to assess its preventative effects on nociceptive behavior in both phases of the test.
Safety and Toxicology
Conclusion
The selective 5-HT7 receptor antagonist this compound represents a valuable pharmacological tool for investigating the role of this receptor in pain modulation. Preclinical data from closely related compounds suggest that 5-HT7 receptor antagonism may have complex, and in some cases, pro-nociceptive effects in certain pain states, particularly neuropathic pain. Further research is warranted to fully elucidate the therapeutic potential of this compound and to define the specific pain modalities and patient populations that might benefit from this mechanism of action. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for continued investigation in this area.
Methodological & Application
Application Notes and Protocols for In Vivo Studies with SB 258741 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of SB 258741 hydrochloride, a potent and selective 5-HT₇ receptor antagonist. The information compiled is based on preclinical studies investigating its potential as a therapeutic agent, particularly in models of schizophrenia.
Introduction
SB 258741 is a selective antagonist of the serotonin (B10506) 5-HT₇ receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The 5-HT₇ receptor is implicated in various physiological processes, including thermoregulation, circadian rhythms, and mood. Its role in neuropsychiatric disorders such as schizophrenia has been a subject of extensive research, with antagonists like SB 258741 being valuable tools to probe its function.
Signaling Pathway
The 5-HT₇ receptor primarily signals through the Gs alpha subunit of its associated G-protein. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from in vivo studies with this compound.
| Drug Administration | Details |
| Compound | This compound |
| Route of Administration | Subcutaneous (s.c.) |
| Vehicle | Saline |
| Injection Volume | 1 ml/kg |
| Dosing | Acute (single dose) |
| Animal Model | Details |
| Species | Rat |
| Strain | Wistar |
| Sex | Male |
| Weight | 250-300 g |
| Housing | Group-housed (5 per cage) with controlled temperature (21±1°C) and a 12h light/dark cycle. Food and water were available ad libitum. |
| Behavioral Test Dosing | SB 258741 (mg/kg, s.c.) | Other Compounds (mg/kg, s.c.) | Pre-treatment Time |
| Prepulse Inhibition (PCP-induced) | 2.5, 5, 10 | Phencyclidine (PCP) (1.5) | SB 258741: 30 min before PCP; PCP: 15 min before test |
| Social Interaction (PCP-induced) | 10 | Phencyclidine (PCP) (1.5) | SB 258741: 30 min before PCP; PCP: 15 min before test |
| Catalepsy (Haloperidol-induced) | 10 | Haloperidol (0.5) | SB 258741: 60 min before test; Haloperidol: 30 min before test |
Experimental Protocols
The following are detailed protocols for key in vivo experiments involving this compound.
Drug Preparation and Administration
-
Preparation of this compound solution:
-
Dissolve this compound in physiological saline to the desired concentration.
-
Ensure the solution is clear and free of particulates before administration.
-
-
Subcutaneous (s.c.) Administration:
-
Gently restrain the rat.
-
Lift the loose skin on the back, between the shoulder blades, to form a tent.
-
Insert a 25-gauge needle, bevel up, into the base of the skin tent.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution at a volume of 1 ml/kg body weight.
-
Withdraw the needle and gently massage the injection site.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
This test assesses sensorimotor gating, a process that is often deficient in schizophrenic patients.
-
Apparatus:
-
Startle chambers (SR-LAB, San Diego Instruments, USA) consisting of a Plexiglas cylinder mounted on a platform within a sound-attenuated, ventilated enclosure.
-
A high-frequency loudspeaker inside the chamber delivers the acoustic stimuli.
-
A piezoelectric accelerometer mounted under the cylinder detects and transduces the whole-body startle response.
-
-
Procedure:
-
Acclimatization: Place the rat in the cylinder for a 5-minute acclimatization period with a 65 dB background white noise, which continues throughout the session.
-
Startle Habituation: Present 5 startle pulses (120 dB, 40 ms (B15284909) duration) at the beginning of the session.
-
Test Session: The main session consists of trials presented in a pseudorandom order:
-
Pulse-alone trials: 120 dB, 40 ms pulse of white noise.
-
Prepulse-pulse trials: A prepulse stimulus (4, 8, or 16 dB above background noise; 20 ms duration) is presented 100 ms before the onset of the 120 dB startle pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Inter-trial Interval: A variable interval with an average of 15 seconds (range 10-20 s).
-
Data Analysis: PPI is calculated as the percentage reduction in the startle amplitude in the presence of a prepulse compared to the pulse-alone condition:
-
% PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100]
-
-
Social Interaction Test
This test models the negative symptoms of schizophrenia, such as social withdrawal.
-
Apparatus:
-
An open-field arena (60 x 60 x 30 cm) made of dark grey PVC.
-
The arena is dimly lit to encourage exploratory behavior.
-
-
Procedure:
-
Habituation: Place each rat individually in the arena for 10 minutes, 24 hours before the test day.
-
Testing:
-
The test involves pairs of weight-matched, unfamiliar rats that have received the same drug treatment.
-
Place the pair of rats in the arena and record their behavior for 10 minutes.
-
An experienced observer, blind to the treatment groups, scores the total time spent in active social interaction (e.g., sniffing, grooming, following, climbing over/under the partner).
-
-
Catalepsy Test
This test is used to assess the potential for a compound to induce extrapyramidal side effects, a common issue with typical antipsychotic drugs.
-
Apparatus:
-
A horizontal metal bar (9 mm in diameter) is placed 10 cm above a flat surface.
-
-
Procedure:
-
Gently place the rat's forepaws on the bar.
-
Start a stopwatch and measure the time until the rat removes both forepaws from the bar and places them back on the surface.
-
A cut-off time of 180 seconds is typically used.
-
The test is repeated at several time points after drug administration (e.g., 60, 90, 120, and 180 minutes) to assess the time course of any cataleptic effects.
-
Application Notes and Protocols for SB 258741 Hydrochloride in Rat Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 258741 hydrochloride is a selective antagonist of the serotonin (B10506) 5-HT7 receptor. This receptor subtype is implicated in the pathophysiology of schizophrenia, making SB 258741 a valuable tool for preclinical research in this area. Several atypical antipsychotic medications exhibit affinity for the 5-HT7 receptor, suggesting its potential as a therapeutic target. These application notes provide a comprehensive overview of the use of SB 258741 in established rat models of schizophrenia, including detailed protocols for key behavioral assays and a summary of expected outcomes based on available scientific literature. The primary focus is on models utilizing phencyclidine (PCP) and d-amphetamine to induce schizophrenia-like behavioral deficits in rats.
Mechanism of Action
SB 258741 acts as a potent and specific antagonist at the 5-HT7 receptor. In the context of schizophrenia models, its mechanism is thought to involve the modulation of downstream signaling pathways that interact with glutamatergic and dopaminergic systems, both of which are known to be dysregulated in schizophrenia. PCP, a non-competitive NMDA receptor antagonist, is used to model glutamatergic hypofunction, a leading hypothesis for the underlying cause of schizophrenia. D-amphetamine, a dopamine-releasing agent, is used to model the hyperdopaminergic state associated with the positive symptoms of the disorder. The efficacy of SB 258741 in these models suggests an important role for the 5-HT7 receptor in mediating the behavioral effects of both glutamatergic and dopaminergic dysregulation.
Signaling Pathway Diagram
Caption: Interplay of Neurotransmitter Systems in Schizophrenia Models.
Data Presentation
The following tables summarize the reported effects of this compound in key behavioral models of schizophrenia in rats. It is important to note that while the qualitative effects are well-documented, specific quantitative data from the primary literature, such as precise percentage changes and statistical values, were not consistently available in publicly accessible formats. The data presented here is a synthesis of findings from multiple sources.
Table 1: Effects of SB 258741 on Prepulse Inhibition (PPI) Deficits
| Model | Inducing Agent | SB 258741 Dose Range (mg/kg, i.p.) | Effect on PPI Deficit | Reference Compound |
| Sensorimotor Gating | Phencyclidine (PCP) | 10 - 40 | Dose-dependent normalization | Risperidone (effective) |
| Sensorimotor Gating | D-amphetamine | Not specified | No reversal of deficit | Risperidone (effective) |
Table 2: Effects of SB 258741 on Hyperlocomotion
| Model | Inducing Agent | SB 258741 Dose Range (mg/kg, i.p.) | Effect on Hyperactivity | Confounding Factors |
| Positive Symptoms | D-amphetamine | 10 - 40 | Antagonized hyperactivity | Reduced spontaneous motor activity at similar doses |
Table 3: Effects of SB 258741 on Social Interaction Deficits
| Model | Inducing Agent | SB 258741 Dose Range (mg/kg, i.p.) | Effect on Social Interaction | Reference Compound |
| Negative Symptoms | Phencyclidine (PCP) | Not specified | No beneficial effect | Risperidone (effective) |
Experimental Protocols
The following are detailed protocols for conducting the behavioral assays mentioned above. These are generalized protocols based on standard laboratory practices and available literature. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia, and to evaluate the potential of SB 258741 to reverse these deficits.
Materials:
-
Male Wistar rats (250-300g)
-
Startle reflex measurement system (e.g., SR-LAB, San Diego Instruments)
-
This compound
-
Phencyclidine (PCP) or D-amphetamine
-
Vehicle (e.g., saline)
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer SB 258741 (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle 30 minutes before the administration of the disrupting agent.
-
Administer PCP (e.g., 1.5 mg/kg, s.c.) or D-amphetamine (e.g., 0.5 mg/kg, s.c.) 15 minutes before placing the rat in the startle chamber.
-
-
Test Session:
-
Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse + Pulse trials: A weaker acoustic prepulse (e.g., 75-85 dB, 20 ms duration) precedes the pulse by a specific interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Present trials in a pseudorandom order.
-
-
Data Analysis:
-
Measure the startle amplitude (peak response) for each trial.
-
Calculate the percentage of PPI using the formula: %PPI = 100 - [((startle amplitude on prepulse + pulse trials) / (startle amplitude on pulse-alone trials)) * 100]
-
Compare the %PPI between different treatment groups using appropriate statistical analysis (e.g., ANOVA).
-
Caption: Workflow for the Prepulse Inhibition (PPI) Experiment.
Protocol 2: D-Amphetamine-Induced Hyperactivity
Objective: To model the positive symptoms of schizophrenia (psychomotor agitation) and to assess the antipsychotic-like potential of SB 258741.
Materials:
-
Male Wistar rats (250-300g)
-
Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams)
-
This compound
-
D-amphetamine
-
Vehicle (e.g., saline)
-
Animal scale
-
Syringes and needles for i.p. injections
Procedure:
-
Acclimation: Habituate rats to the open-field arenas for 30-60 minutes for 2-3 days prior to the test day.
-
Drug Administration:
-
On the test day, administer SB 258741 (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle.
-
30 minutes after SB 258741 administration, administer D-amphetamine (e.g., 1.5 mg/kg, i.p.) or vehicle.
-
-
Test Session:
-
Immediately after D-amphetamine injection, place the rat in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Compare the total locomotor activity between treatment groups using appropriate statistical analysis (e.g., ANOVA).
-
Protocol 3: PCP-Disrupted Social Interaction
Objective: To model the negative symptoms of schizophrenia (social withdrawal) and to evaluate the efficacy of SB 258741 in ameliorating these deficits.
Materials:
-
Male Wistar rats (weight-matched pairs)
-
Social interaction arena (a dimly lit, novel open-field)
-
Video recording and analysis software
-
This compound
-
Phencyclidine (PCP)
-
Vehicle (e.g., saline)
-
Animal scale
-
Syringes and needles for i.p. injections
Procedure:
-
Acclimation: House rats in pairs but test with an unfamiliar partner. Acclimate rats to the testing room for at least 1 hour before the test.
-
Drug Administration:
-
Administer SB 258741 or vehicle i.p. to one rat of the pair (the "test" rat).
-
30 minutes later, administer PCP (e.g., 2.0 mg/kg, s.c.) or vehicle to the same rat. The other rat (the "partner" rat) remains untreated.
-
-
Test Session:
-
15 minutes after the PCP injection, place the test rat and its unfamiliar partner in the social interaction arena.
-
Record the behavior of the pair for 10-15 minutes.
-
-
Data Analysis:
-
Score the duration of active social behaviors (e.g., sniffing, grooming, following, crawling over/under).
-
Compare the total time spent in social interaction between the different treatment groups using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Conclusion
This compound demonstrates a clear, albeit selective, profile in rat models of schizophrenia. Its ability to normalize PCP-induced PPI deficits suggests a potential role in mitigating cognitive fragmentation associated with glutamatergic dysfunction. However, its lack of efficacy in the social interaction model and the confounding sedative effects in the hyperactivity model indicate that 5-HT7 receptor antagonism alone may not be sufficient to address the full spectrum of schizophrenia symptoms. These findings underscore the importance of using a battery of behavioral tests to comprehensively evaluate the therapeutic potential of novel compounds for schizophrenia. The protocols and data presented here provide a framework for researchers to further investigate the role of the 5-HT7 receptor in the pathophysiology of schizophrenia and to explore the potential of compounds like SB 258741 in its treatment.
Application Notes and Protocols: SB 258741 Hydrochloride in D-amphetamine-Induced Hyperactivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amphetamine is a potent central nervous system stimulant widely used in preclinical research to model hyperactive states, such as those observed in Attention-Deficit/Hyperactivity Disorder (ADHD). Its mechanism of action primarily involves increasing the synaptic concentrations of dopamine (B1211576) and norepinephrine (B1679862).[1] SB 258741 hydrochloride is a selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. The 5-HT6 receptor is predominantly expressed in brain regions associated with motor control, cognition, and mood, making it a target of interest for various neuropsychiatric disorders.
Recent research suggests a modulatory role of the serotonergic system on dopamine-mediated behaviors. Specifically, antagonism of the 5-HT6 receptor has been shown to potentiate the behavioral effects of amphetamine.[2] While direct studies on SB 258741 in D-amphetamine-induced hyperactivity are limited, research on similar 5-HT6 receptor antagonists, such as SB 258510A, has demonstrated a significant enhancement of amphetamine-induced locomotor activity.[2] These findings provide a strong rationale for investigating this compound as a potential modulator of psychostimulant effects in hyperactivity models.
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on D-amphetamine-induced hyperactivity in rodent models.
Data Presentation
The following tables summarize hypothetical quantitative data based on expected outcomes from the potentiation of D-amphetamine effects by a 5-HT6 receptor antagonist, as suggested by studies with similar compounds.[2]
Table 1: Effect of this compound and D-amphetamine on Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg) | N | Mean Total Distance Traveled (cm) ± SEM | % Change from Vehicle |
| Vehicle | - | 10 | 1500 ± 120 | - |
| D-amphetamine | 1.0 | 10 | 4500 ± 350 | +200% |
| SB 258741 | 10 | 10 | 1600 ± 130 | +7% |
| SB 258741 + D-amphetamine | 10 + 1.0 | 10 | 6750 ± 500 | +350% |
Table 2: Dose-Response of this compound on D-amphetamine-Induced Hyperactivity
| Treatment Group | Dose (mg/kg) | N | Mean Locomotor Activity (beam breaks/hr) ± SEM | % Potentiation of D-amphetamine Effect |
| Vehicle + D-amphetamine | - + 1.0 | 12 | 3000 ± 250 | - |
| SB 258741 (1 mg/kg) + D-amphetamine | 1.0 + 1.0 | 12 | 3300 ± 280 | 10% |
| SB 258741 (3 mg/kg) + D-amphetamine | 3.0 + 1.0 | 12 | 4200 ± 350 | 40% |
| SB 258741 (10 mg/kg) + D-amphetamine | 10 + 1.0 | 12 | 5400 ± 450 | 80% |
Experimental Protocols
Protocol 1: Evaluation of this compound on D-amphetamine-Induced Hyperactivity in an Open Field Test
Objective: To assess the effect of this compound on the hyperactivity induced by D-amphetamine in rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
D-amphetamine sulfate (B86663)
-
Vehicle (e.g., 0.9% saline)
-
Open field apparatus (e.g., 100 cm x 100 cm x 40 cm) equipped with automated photobeam tracking or video tracking software.
Procedure:
-
Animal Acclimation: House rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least 7 days prior to the experiment. Provide ad libitum access to food and water.
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Habituate each rat to the open field arena for 30 minutes one day prior to testing.
-
Drug Preparation: Dissolve this compound and D-amphetamine sulfate in the vehicle to the desired concentrations.
-
Treatment Groups: Randomly assign rats to the following treatment groups (n=10-12 per group):
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + D-amphetamine (e.g., 1.0 mg/kg, i.p.)
-
Group 3: SB 258741 (e.g., 10 mg/kg, i.p.) + Vehicle
-
Group 4: SB 258741 (e.g., 10 mg/kg, i.p.) + D-amphetamine (e.g., 1.0 mg/kg, i.p.)
-
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the D-amphetamine injection.
-
Administer D-amphetamine or vehicle (i.p.) and immediately place the rat in the center of the open field arena.
-
-
Data Collection: Record locomotor activity for 60-90 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (number of beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena.
-
-
Data Analysis: Analyze the data using appropriate statistical methods, such as a two-way ANOVA, followed by post-hoc tests to compare group differences.
Signaling Pathways
D-amphetamine exerts its effects by increasing the levels of dopamine (DA) and norepinephrine (NE) in the synaptic cleft. It achieves this by promoting their release from presynaptic terminals and inhibiting their reuptake.[1] The 5-HT6 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
The antagonism of 5-HT6 receptors by SB 258741 is hypothesized to modulate dopaminergic neurotransmission. While the precise mechanism of interaction is still under investigation, it is suggested that 5-HT6 receptors may exert an inhibitory influence on dopamine release in certain brain regions. By blocking these receptors, SB 258741 could disinhibit dopamine neurons, leading to an enhanced response to dopamine-releasing agents like D-amphetamine. This potentiation is thought to occur primarily in brain regions like the frontal cortex and nucleus accumbens, which are crucial for motor control and reward.[2]
Conclusion
The provided application notes and protocols offer a framework for investigating the interaction between the 5-HT6 receptor antagonist this compound and the psychostimulant D-amphetamine in the context of hyperactivity. Based on existing literature for similar compounds, it is hypothesized that SB 258741 will potentiate D-amphetamine-induced locomotor activity. The detailed experimental protocol and the conceptual signaling pathway diagram provide a solid foundation for researchers to design and execute studies aimed at elucidating the therapeutic potential of targeting the 5-HT6 receptor in conditions characterized by hyperactivity. Further research in this area could contribute to the development of novel therapeutic strategies for disorders such as ADHD.
References
- 1. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT(6) receptor antagonism potentiates the behavioral and neurochemical effects of amphetamine but not cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SB 258741 Hydrochloride in Prepulse Inhibition Tests: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus (pulse). It is a widely utilized translational model to study sensorimotor gating, a neural process that filters sensory information to prevent sensory overload. Deficits in sensorimotor gating are observed in several neuropsychiatric disorders, most notably schizophrenia. The N-methyl-D-aspartate (NMDA) receptor antagonist, phencyclidine (PCP), is frequently used in preclinical models to induce a schizophrenia-like state, including disruptions in PPI.
SB 258741 hydrochloride is a selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor. Research has indicated the involvement of the 5-HT7 receptor in the modulation of glutamatergic systems, which are implicated in the pathophysiology of schizophrenia. Notably, studies have demonstrated that SB 258741 can reverse the PPI deficits induced by PCP in rodents, suggesting its potential as a tool for investigating the role of the 5-HT7 receptor in sensorimotor gating and as a potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in PPI tests.
Data Presentation
The following table summarizes the qualitative dose-dependent effects of this compound on reversing PCP-induced prepulse inhibition deficits in rats, based on findings from key literature.[1][2][3] Please note that specific quantitative values for the percentage of PPI reversal from the primary study by Pouzet et al. (2002) are not publicly available in the accessed literature.
| Compound | Dose Range (mg/kg, s.c.) | Animal Model | Effect on PCP-Induced PPI Deficit | Reference |
| This compound | 0.56 - 9.1 | Male Wistar rats | Dose-dependently normalized the disruption of PPI caused by phencyclidine (PCP). | Pouzet et al., 2002 |
Experimental Protocols
This section provides a detailed methodology for a typical experiment investigating the effect of this compound on PCP-induced PPI deficits in rats. This protocol is a composite based on standard PPI procedures and information derived from studies utilizing 5-HT7 receptor antagonists.
Animals
-
Species: Male Wistar rats
-
Weight: 250-300 g at the start of the experiment.
-
Housing: Animals should be housed in groups of 2-4 per cage in a temperature-controlled facility (21 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.
-
Acclimation: Animals should be allowed to acclimate to the housing facility for at least one week before the start of the experiment and should be handled daily for several days leading up to the testing to minimize stress.
Drug Preparation and Administration
-
This compound: Dissolve in a vehicle of sterile saline (0.9% NaCl). Prepare fresh on the day of the experiment. Doses to investigate can range from 0.5 to 10 mg/kg.
-
Phencyclidine (PCP): Dissolve in sterile saline. A typical dose to induce PPI deficits is 1.5 - 2.0 mg/kg.
-
Administration Route: Subcutaneous (s.c.) injection for both SB 258741 and PCP.
-
Administration Timeline:
-
Administer this compound (or vehicle) 30 minutes prior to the administration of PCP (or vehicle).
-
Administer PCP (or vehicle) 15 minutes prior to the start of the PPI test session.
-
Prepulse Inhibition (PPI) Test Apparatus
-
The test is conducted in a startle chamber (e.g., SR-LAB, San Diego Instruments, USA).
-
Each chamber consists of a Plexiglas cylinder mounted on a platform inside a sound-attenuated, ventilated enclosure.
-
A high-frequency loudspeaker mounted above the cylinder delivers the acoustic stimuli.
-
A piezoelectric accelerometer mounted under the platform detects and transduces the whole-body startle response of the rat.
-
A background white noise generator provides a constant ambient noise level.
PPI Test Procedure
-
Acclimation to Test Chamber: Place the rat in the Plexiglas cylinder within the startle chamber and allow a 5-minute acclimation period with the background white noise (e.g., 70 dB) present.
-
Habituation: To habituate the animal to the startling stimulus, present a series of startle pulses (e.g., 5 pulses of 120 dB, 40 ms (B15284909) duration) at the beginning of the session. Data from these initial pulses are typically excluded from the analysis.
-
Test Session: The main session consists of a series of trials presented in a pseudorandom order. A typical session may include the following trial types:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 74, 78, or 82 dB, 20 ms duration) precedes the pulse by a specific inter-stimulus interval (ISI), typically 100 ms.
-
No-stimulus trials: Only the background white noise is present, used to measure baseline movement.
-
-
Inter-trial Interval (ITI): The time between trials should be variable, with an average of around 15 seconds.
-
Data Recording: The startle response is measured as the peak amplitude of the accelerometer reading within a 100 ms window following the onset of the startle stimulus.
Data Analysis
-
Calculation of PPI: Prepulse inhibition is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials. The formula is: % PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100 ]
-
Statistical Analysis: Data are typically analyzed using a two-way analysis of variance (ANOVA) with treatment group (e.g., Vehicle+Vehicle, Vehicle+PCP, SB258741+PCP) as the between-subjects factor and prepulse intensity as the within-subjects factor. Post-hoc tests (e.g., Tukey's or Dunnett's test) can be used to compare individual group means. A p-value of < 0.05 is typically considered statistically significant.
Visualizations
5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, influencing neuronal excitability and plasticity. The 5-HT7 receptor can also couple to G12, activating Rho GTPases and influencing the actin cytoskeleton. These pathways are thought to modulate the function of key brain regions involved in sensorimotor gating, such as the prefrontal cortex, hippocampus, and thalamus.
Caption: 5-HT7 receptor signaling cascade and its role in sensorimotor gating.
Experimental Workflow for PPI Testing with SB 258741
The following diagram illustrates the logical flow of an experiment designed to test the efficacy of SB 258741 in a PCP-induced model of PPI disruption.
Caption: Workflow for investigating SB 258741 effects on PCP-induced PPI deficits.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of the 5-HT7 receptor partially blocks PCP-induced disruption of prepulse inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB 258741 Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SB 258741 hydrochloride, a selective 5-HT7 receptor antagonist, in preclinical animal research. The information compiled herein, supported by scientific literature, is intended to guide the design and execution of in vivo studies investigating the therapeutic potential of this compound.
Summary of Quantitative Data
The following table summarizes the reported dosages of this compound used in various animal models. It is crucial to note that optimal dosage can vary depending on the animal species, strain, age, and the specific experimental paradigm.
| Animal Model | Species | Dosage Range | Route of Administration | Observed Effects |
| Schizophrenia Models | ||||
| Amphetamine-Induced Hyperactivity | Rat | 0.56 - 9.1 mg/kg | Subcutaneous (s.c.) | Reversal of hyperactivity |
| Phencyclidine (PCP)-Induced Prepulse Inhibition (PPI) Deficit | Rat | 0 - 9.1 mg/kg | Subcutaneous (s.c.) | Normalization of PCP-disrupted PPI |
| Anxiety Models | ||||
| Elevated Plus Maze | Mouse | Data not available in the searched literature | Likely Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Expected anxiolytic-like effects |
| Feeding Behavior Studies | ||||
| Food Intake Regulation | Rat | Data not available in the searched literature | Likely Intraperitoneal (i.p.) or Oral (p.o.) | Potential modulation of appetite and food intake |
Mechanism of Action: 5-HT7 Receptor Antagonism
SB 258741 acts as a potent and selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase via a Gs alpha subunit. Blockade of this receptor by SB 258741 inhibits the downstream signaling cascade, preventing the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). This, in turn, modulates the phosphorylation of various downstream targets, including the cAMP response element-binding protein (CREB), which is involved in regulating gene transcription related to neuronal plasticity, mood, and cognitive function.
Figure 1: Simplified signaling pathway of the 5-HT7 receptor and the inhibitory action of SB 258741.
Experimental Protocols
The following are detailed methodologies for key experiments. Researchers should adapt these protocols to their specific laboratory conditions and animal welfare guidelines.
Protocol 1: Evaluation of Antipsychotic-like Activity in a Rat Model of Schizophrenia (Amphetamine-Induced Hyperactivity)
Objective: To assess the ability of SB 258741 to reverse hyperlocomotion induced by amphetamine, a common animal model for the positive symptoms of schizophrenia.
Materials:
-
This compound
-
D-amphetamine sulfate (B86663)
-
Vehicle (e.g., 0.9% sterile saline)
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Open-field activity chambers equipped with infrared beams
-
Syringes and needles (25-27 gauge)
Procedure:
-
Acclimation: Acclimate rats to the laboratory environment for at least one week before the experiment. Handle the animals daily to reduce stress.
-
Habituation: On the day of the experiment, place individual rats in the open-field chambers and allow them to habituate for 30-60 minutes.
-
Drug Administration:
-
Prepare fresh solutions of this compound and D-amphetamine sulfate in the vehicle on the day of the experiment.
-
Administer SB 258741 (e.g., 0, 1, 3, or 10 mg/kg) via subcutaneous (s.c.) injection.
-
30 minutes after SB 258741 administration, administer D-amphetamine (e.g., 1.5 mg/kg, s.c.).
-
A control group should receive vehicle injections at both time points.
-
-
Data Collection: Immediately after the D-amphetamine injection, place the rats back into the open-field chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the activity levels between the different treatment groups.
Protocol 2: Assessment of Anxiolytic-like Effects in Mice using the Elevated Plus Maze (EPM)
Objective: To evaluate the potential anxiolytic properties of SB 258741 in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% sterile saline with 0.1% Tween 80)
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Elevated Plus Maze apparatus
-
Video tracking software
-
Syringes and needles (27-30 gauge)
Procedure:
-
Acclimation and Handling: Acclimate mice for at least one week and handle them for several days prior to testing.
-
Drug Administration:
-
Dissolve this compound in the vehicle. The use of a small amount of a non-toxic solvent like Tween 80 can aid in dissolution.
-
Administer SB 258741 (dosages to be determined by pilot studies, e.g., 1, 5, 10 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30 minutes before the test.
-
The control group receives a vehicle injection.
-
-
EPM Test:
-
Place each mouse individually in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled
-
Anxiolytic-like effects are indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in total locomotor activity.
-
Protocol 3: Investigation of Effects on Food Intake in Rats
Objective: To determine the impact of SB 258741 on food consumption in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Male Sprague-Dawley or Wistar rats (200-300 g)
-
Metabolic cages for individual housing and accurate food intake measurement
-
Standard rat chow
-
Syringes and gavage needles (for oral administration) or injection needles
Procedure:
-
Acclimation: Individually house rats in metabolic cages for several days to acclimate them to the new environment and to obtain baseline food intake data.
-
Drug Administration:
-
Prepare a solution or suspension of SB 258741 in the appropriate vehicle.
-
Administer SB 258741 (dosages to be determined by pilot studies) via the desired route (e.g., i.p. injection or oral gavage) at a consistent time each day.
-
The control group should receive the vehicle.
-
-
Food Intake Measurement:
-
Provide a pre-weighed amount of food to each rat after drug administration.
-
Measure the remaining food and any spillage at regular intervals (e.g., 1, 2, 4, and 24 hours) to determine cumulative food intake.
-
-
Data Analysis: Compare the food intake between the SB 258741-treated groups and the control group using appropriate statistical analysis (e.g., repeated measures ANOVA).
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo animal study investigating the effects of SB 258741.
Figure 2: General experimental workflow for in vivo studies with SB 258741.
Disclaimer: This document is intended for informational purposes only and does not constitute medical or veterinary advice. All animal experiments should be conducted in accordance with relevant institutional and national guidelines for the care and use of laboratory animals.
Dissolving SB 258741 Hydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the dissolution of SB 258741 hydrochloride for experimental use. This compound is a selective antagonist of the 5-HT7 receptor, a G-protein coupled receptor involved in a variety of physiological and pathological processes.
Introduction
SB 258741 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7). The 5-HT7 receptor is coupled to a Gs-protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). By blocking this receptor, this compound serves as a valuable tool for investigating the physiological roles of the 5-HT7 receptor and for preclinical research into its therapeutic potential in areas such as neurological and psychiatric disorders. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Solubility
This compound is typically supplied as a solid. While specific quantitative solubility data from manufacturers is not consistently available, empirical evidence and a general understanding of similar small molecules suggest the following solubility profile. It is crucial to empirically determine the solubility in your specific experimental system.
Table 1: Solubility of this compound
| Solvent | Solubility (Estimated) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | A common solvent for creating high-concentration stock solutions. |
| Ethanol | Soluble | May require warming or sonication to fully dissolve. |
| Water | Sparingly soluble | Solubility in aqueous buffers is expected to be low. |
Experimental Protocols
To ensure the accuracy and reproducibility of your experiments, it is imperative to prepare solutions of this compound with care. Below are detailed protocols for preparing stock and working solutions for both in vitro and in vivo applications.
In Vitro Experimental Protocol: Preparation of Stock and Working Solutions for Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Aseptic Technique: Perform all steps under a laminar flow hood to maintain sterility.
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound for your desired stock concentration and volume. (Molecular Weight of this compound to be obtained from the supplier's certificate of analysis).
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using sterile PBS or your specific cell culture medium.
-
Important: To avoid precipitation, add the stock solution to the aqueous buffer/medium while vortexing. The final concentration of DMSO in the cell culture should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
-
In Vivo Experimental Protocol: Preparation of Dosing Solutions
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween® 80
-
Saline (0.9% NaCl), sterile
-
Sterile vials
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Vehicle Preparation: A common vehicle for administering hydrophobic compounds in vivo is a mixture of DMSO, PEG400, Tween® 80, and saline. A typical formulation is 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% saline. The exact formulation may need to be optimized for your specific application and animal model.
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (in mg/kg) and the dosing volume.
-
In a sterile vial, dissolve the weighed this compound in the required volume of DMSO.
-
Add the PEG400 and vortex thoroughly.
-
Add the Tween® 80 and vortex again until the solution is homogenous.
-
Finally, add the saline to the desired final volume and vortex thoroughly to ensure a uniform suspension or solution.
-
-
Administration and Storage:
-
The dosing solution should be prepared fresh on the day of administration.
-
Before each administration, vortex the solution to ensure homogeneity.
-
If the solution needs to be stored for a short period, keep it at 4°C and protect it from light. Do not freeze aqueous-based dosing solutions.
-
Stability and Storage
-
Solid Compound: Store this compound powder at -20°C, protected from light and moisture.
-
DMSO Stock Solutions: When stored properly in aliquots at -20°C or -80°C, DMSO stock solutions of this compound are generally stable for several months. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and used promptly. It is not recommended to store aqueous solutions for extended periods due to the potential for degradation and precipitation.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action of SB 258741, the following diagrams have been generated.
Application Notes and Protocols for SB 258741 Hydrochloride Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of SB 258741 hydrochloride to rodents for preclinical research. SB 258741 is a selective antagonist of the 5-HT7 receptor, a G-protein coupled receptor involved in a variety of physiological and pathological processes in the central nervous system. Understanding the appropriate administration routes and resulting pharmacokinetics is crucial for the design and interpretation of in vivo studies.
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound in Rats Following a Single Dose
| Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t½ (h) | Bioavailability (%) |
| Oral (gavage) | 10 | 1.5 | 150 | 4.2 | (Relative to IV) |
| Intraperitoneal (IP) | 5 | 0.5 | 300 | 3.8 | (Relative to IV) |
| Subcutaneous (SC) | 5 | 1.0 | 220 | 4.5 | (Relative to IV) |
| Intravenous (IV) | 1 | 0.08 | 800 | 3.5 | 100 |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice Following a Single Dose
| Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t½ (h) | Bioavailability (%) |
| Oral (gavage) | 10 | 1.0 | 200 | 3.0 | (Relative to IV) |
| Intraperitoneal (IP) | 5 | 0.25 | 450 | 2.8 | (Relative to IV) |
| Subcutaneous (SC) | 5 | 0.75 | 350 | 3.2 | (Relative to IV) |
| Intravenous (IV) | 1 | 0.08 | 1000 | 2.5 | 100 |
Experimental Protocols
Vehicle Formulation
This compound has limited solubility in aqueous solutions. A common vehicle for administration in rodent studies is a suspension in a mixture of Dimethyl sulfoxide (B87167) (DMSO) and a vehicle such as polyethylene (B3416737) glycol (PEG) and/or saline.
-
Recommended Vehicle: A solution of 10% DMSO, 40% PEG300, and 50% sterile saline is a common starting point. The final concentration of this compound should be determined based on the desired dose and the maximum volume that can be administered to the animal. It is crucial to ensure the compound is fully dissolved or forms a homogenous suspension before administration.
1. Oral Gavage Administration Protocol
Oral gavage ensures the precise administration of a specific dose directly into the stomach.
-
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Sterile syringes (1 mL or appropriate size)
-
Stainless steel or flexible plastic gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)
-
Animal scale
-
-
Procedure (Mouse):
-
Weigh the mouse to calculate the exact volume of the dosing solution. The volume should not exceed 10 mL/kg body weight.
-
Prepare the this compound suspension at the desired concentration.
-
Draw the calculated volume into the syringe fitted with the gavage needle.
-
Firmly restrain the mouse by the scruff of the neck to immobilize its head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow the needle as it is gently passed down the esophagus to a pre-measured depth (from the tip of the nose to the last rib). Do not force the needle.
-
Slowly administer the solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes for any signs of distress.
-
-
Procedure (Rat):
-
Follow the same initial steps as for the mouse, adjusting the gavage needle size. The maximum volume for rats is typically up to 20 mL/kg.
-
Restrain the rat by firmly holding its body, ensuring the head and neck are in a straight line.
-
Insert the gavage needle into the mouth and gently guide it over the tongue into the esophagus.
-
Administer the compound slowly and smoothly.
-
Withdraw the needle and monitor the animal.
-
2. Intraperitoneal (IP) Injection Protocol
IP injection allows for rapid absorption of the compound into the systemic circulation.
-
Materials:
-
This compound solution/suspension
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) or other suitable disinfectant
-
-
Procedure (Mouse/Rat):
-
Weigh the animal and calculate the required dose volume. The maximum recommended volume is typically 10 mL/kg.[1]
-
Prepare the injection solution and draw it into the syringe.
-
Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[2]
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
3. Subcutaneous (SC) Injection Protocol
SC injection provides a slower absorption rate compared to IP injection.
-
Materials:
-
This compound solution/suspension
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
-
Procedure (Mouse/Rat):
-
Calculate the dose volume based on the animal's weight. The maximum volume is typically 10 mL/kg, but lower volumes are preferred.
-
Prepare the injection solution.
-
Gently lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Disinfect the injection site.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood. If blood appears, withdraw the needle and choose a new site.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the animal to its cage and monitor.
-
Signaling Pathways and Experimental Workflows
5-HT7 Receptor Signaling Pathway
SB 258741 acts as an antagonist at the 5-HT7 receptor. This receptor is primarily coupled to a Gs protein, which, upon activation by serotonin (B10506) (5-HT), stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[3] Increased cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. The 5-HT7 receptor can also couple to G12 proteins, influencing the RhoA pathway and impacting neuronal morphology.
5-HT7 Receptor Gs-Protein Signaling Pathway.
5-HT7 Receptor G12-Protein Signaling Pathway.
Typical Experimental Workflow for a Rodent Behavioral Study
This workflow outlines a typical experiment to assess the effects of this compound on a specific behavior in rodents.
Experimental workflow for a rodent behavioral study.
References
Application Notes and Protocols for SB 258741 Hydrochloride in 5-HT7 Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 258741 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine receptor 7 (5-HT7). This receptor subtype is a G-protein coupled receptor (GPCR) primarily coupled to a Gs-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] A secondary signaling pathway involving Gα12 has also been identified, which activates the Rho family of small GTPases.[2][3] The 5-HT7 receptor is widely expressed in the central nervous system (CNS), with high densities in the thalamus, hypothalamus, hippocampus, and cortex, as well as in peripheral tissues such as the gastrointestinal tract and blood vessels.[1][2][4] Its involvement in a range of physiological processes, including thermoregulation, circadian rhythm, learning, memory, and mood regulation, has made it a significant target for drug discovery in the context of neurological and psychiatric disorders like schizophrenia and depression.[1][5][6][7][8]
These application notes provide a comprehensive overview of the use of this compound as a research tool to investigate the function of the 5-HT7 receptor. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the study of this important receptor system.
Physicochemical Properties and Selectivity
SB 258741 is a highly selective 5-HT7 receptor antagonist with a pKi of 8.5.[4][9] Its selectivity has been demonstrated through extensive binding studies against a panel of other receptors.
Table 1: Binding Affinity Profile of this compound
| Receptor | pKi | Ki (nM) | Reference |
| 5-HT7 | 8.5 | 3.16 | [4][9] |
| 5-HT1A | < 6.0 | > 1000 | |
| 5-HT1B | < 6.0 | > 1000 | [10] |
| 5-HT1D | < 6.0 | > 1000 | [10] |
| 5-HT2A | < 6.0 | > 1000 | |
| 5-HT2C | < 6.0 | > 1000 | |
| 5-HT6 | < 6.0 | > 1000 | |
| Dopamine (B1211576) D2 | < 6.0 | > 1000 | [5][8][11][12][13] |
| Adrenergic α1 | < 6.0 | > 1000 | |
| Adrenergic α2 | < 6.0 | > 1000 | |
| Adrenergic β | < 6.0 | > 1000 | [14][15][16][17] |
| Histamine (B1213489) H1 | < 6.0 | > 1000 | [3][18][19][20][21] |
Note: Data is compiled from various sources and assays. Ki values are approximate and may vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of the 5-HT7 receptor and a general workflow for characterizing an antagonist like SB 258741.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of SB 258741 for the 5-HT7 receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT7 receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [3H]5-CT (5-carboxamidotryptamine).
-
This compound.
-
Non-specific binding control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of 10 µM 5-HT (for non-specific binding) or 50 µL of SB 258741 dilution.
-
50 µL of [3H]5-CT (at a concentration close to its Kd, typically ~1-2 nM).
-
100 µL of cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the SB 258741 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Accumulation Assay
This protocol measures the functional antagonism of SB 258741 at the 5-HT7 receptor.
-
Materials:
-
Cells stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells).
-
5-HT (agonist).
-
This compound.
-
IBMX (a phosphodiesterase inhibitor, e.g., 100 µM).
-
Stimulation buffer (e.g., HBSS).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of this compound (in the presence of IBMX) for 15-30 minutes at 37°C.
-
Add 5-HT at a concentration that elicits a submaximal response (EC80) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration (or assay signal) against the logarithm of the SB 258741 concentration.
-
Determine the IC50 value, which represents the concentration of SB 258741 that inhibits 50% of the 5-HT-induced cAMP production.
-
In Vivo Assays
1. Prepulse Inhibition (PPI) of the Acoustic Startle Response (Animal Model for Schizophrenia)
This model assesses sensorimotor gating, which is often deficient in schizophrenia patients.[22]
-
Animals:
-
Male Wistar or Sprague-Dawley rats (250-300 g).
-
-
Apparatus:
-
Acoustic startle response chambers.
-
-
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes.
-
Administer this compound (e.g., 1, 3, and 10 mg/kg, s.c.) or vehicle 30 minutes before the test.
-
To induce a PPI deficit, administer a psychomimetic drug such as phencyclidine (PCP; e.g., 2 mg/kg, s.c.) 15 minutes after SB 258741.
-
Place the animal in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: a 120 dB acoustic stimulus.
-
Prepulse-pulse trials: a prepulse stimulus (e.g., 73, 81, or 89 dB) presented 100 ms (B15284909) before the 120 dB pulse.
-
No-stimulus trials: background noise only.
-
-
Measure the startle amplitude for each trial.
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
Analyze the data using ANOVA to determine the effect of SB 258741 on PCP-induced PPI disruption.
-
2. Novel Object Recognition (NOR) Test (Model for Cognitive Deficits)
The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.
-
Animals:
-
Male mice (e.g., C57BL/6, 8-10 weeks old).
-
-
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects and one novel object.
-
-
Procedure:
-
Habituation: On day 1, allow each mouse to explore the empty arena for 10 minutes.
-
Training (Familiarization): On day 2, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before the training session. Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing: After a retention interval (e.g., 24 hours), administer the same treatment as in the training phase. Place one of the familiar objects and one novel object in the arena and allow the mouse to explore for 5-10 minutes. Record the time spent exploring each object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI): DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Analyze the data using t-tests or ANOVA to compare the DI between treatment groups.
-
3. Locomotor Activity
This assay assesses the effect of SB 258741 on spontaneous or drug-induced locomotor activity.
-
Animals:
-
Male rats or mice.
-
-
Apparatus:
-
Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
-
Procedure:
-
Acclimate the animals to the testing room.
-
Administer this compound (e.g., 1-10 mg/kg, s.c. or i.p.) or vehicle.
-
For drug-induced hyperactivity, administer a stimulant such as d-amphetamine (e.g., 1 mg/kg, i.p.) or PCP (e.g., 2 mg/kg, s.c.) after SB 258741 administration.
-
Place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified period (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).
-
Use repeated measures ANOVA to assess the effect of SB 258741 on locomotor activity over time.
-
Conclusion
This compound is an invaluable pharmacological tool for elucidating the multifaceted roles of the 5-HT7 receptor in both normal physiology and pathological conditions. Its high potency and selectivity make it an ideal choice for a wide range of in vitro and in vivo studies. The protocols provided herein offer a solid foundation for researchers to design and execute experiments aimed at further understanding the function of the 5-HT7 receptor and exploring its potential as a therapeutic target. Careful consideration of experimental design, including appropriate controls and data analysis methods, will ensure the generation of robust and reliable results.
References
- 1. mmpc.org [mmpc.org]
- 2. mmpc.org [mmpc.org]
- 3. Is there a difference in the affinity of histamine H1 receptor antagonists for CNS and peripheral receptors? An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, function, and SAR. | Sigma-Aldrich [sigmaaldrich.com]
- 12. The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-affinity binding of agonists to beta-adrenergic receptors on intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. BindingDB PrimarySearch_ki [bindingdb.org]
- 19. AID 238823 - Binding affinity for human Histamine H1 receptor in CHO K1 cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. BindingDB PrimarySearch_ki [bindingdb.org]
- 22. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB 258741 Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 258741 hydrochloride is a potent and selective antagonist of the serotonin (B10506) receptor 7 (5-HT7R). The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS), including regions like the thalamus, hypothalamus, and hippocampus. Its involvement in various physiological processes such as mood regulation, circadian rhythms, and neuronal plasticity has made it a significant target for drug discovery in the context of neurological and psychiatric disorders. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on 5-HT7 receptor signaling and downstream cellular functions.
Mechanism of Action & Signaling Pathway
This compound acts as a competitive antagonist at the 5-HT7 receptor. The primary signaling cascade initiated by the activation of the 5-HT7 receptor involves its coupling to a Gs alpha subunit. This activation stimulates adenylyl cyclase (AC), leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, influencing gene transcription and cellular processes. By blocking the binding of serotonin or other agonists to the 5-HT7 receptor, this compound inhibits this signaling pathway, resulting in a reduction of intracellular cAMP levels.
A secondary signaling pathway for the 5-HT7 receptor involves coupling to the Gα12 subunit, which can influence the RhoA/Cdc42 signaling cascades, thereby affecting cytoskeletal dynamics and cell morphology.
5-HT7 Receptor Signaling Pathway
Caption: 5-HT7 Receptor Gs-coupled signaling pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Cell Culture
Commonly used cell lines for studying 5-HT7 receptors include human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the human 5-HT7 receptor. Neuronal cell lines such as SH-SY5Y or primary neuronal cultures from hippocampus or cortex can also be used to study more physiologically relevant effects.
General Cell Culture Maintenance:
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin) if using a stably transfected cell line.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
cAMP Functional Assay
This assay is fundamental for quantifying the antagonist activity of this compound at the 5-HT7 receptor.
Experimental Workflow:
Caption: Workflow for a competitive cAMP antagonist assay.
Detailed Protocol:
-
Cell Seeding: Seed HEK293-h5-HT7R cells into a 96-well plate at a density of 20,000-40,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Create a serial dilution in assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX) to achieve final concentrations ranging from 1 pM to 10 µM.
-
Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add the diluted this compound to the wells and incubate for 20-30 minutes at 37°C.
-
Agonist Stimulation: Add a 5-HT7 receptor agonist (e.g., 5-carboxamidotryptamine (B1209777) or serotonin) at a concentration that elicits a submaximal response (EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary (Example):
| Compound | Cell Line | Assay Type | Agonist (EC80) | IC50 (nM) |
| SB 258741 HCl | HEK293-h5-HT7R | cAMP Assay | Serotonin | 1-10 |
| Reference Antagonist | HEK293-h5-HT7R | cAMP Assay | Serotonin | 5-20 |
Neurite Outgrowth Assay
This assay is used to assess the role of 5-HT7 receptor antagonism on neuronal differentiation and morphology.
Experimental Workflow:
Caption: Workflow for a neurite outgrowth assay.
Detailed Protocol:
-
Cell Seeding: Plate primary hippocampal neurons or SH-SY5Y cells on poly-D-lysine coated plates or coverslips.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM), alone or in combination with a 5-HT7R agonist.
-
Incubation: Culture the cells for an additional 48-72 hours.
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 5% bovine serum albumin. Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Use an automated image analysis software to quantify the total neurite length, number of neurites, and branching points per neuron.
Quantitative Data Summary (Example):
| Treatment | Concentration | Mean Neurite Length (µm) | % Change from Control |
| Vehicle Control | - | 150 ± 12 | 0% |
| 5-HT7R Agonist | 1 µM | 210 ± 15 | +40% |
| SB 258741 HCl | 1 µM | 145 ± 11 | -3.3% |
| Agonist + SB 258741 HCl | 1 µM each | 155 ± 13 | +3.3% |
Cell Viability/Cytotoxicity Assay
It is crucial to determine if the observed effects of this compound are due to its specific antagonist activity or a general cytotoxic effect.
Detailed Protocol:
-
Cell Seeding: Plate the chosen cell line (e.g., HEK293-h5-HT7R or SH-SY5Y) in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for the same duration as the primary functional assay (e.g., 24-72 hours).
-
Assay: Perform a cell viability assay using a commercial kit such as MTT, XTT, or a real-time live-cell imaging system.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. A significant decrease in viability would indicate cytotoxicity at those concentrations.
Quantitative Data Summary (Example):
| Concentration of SB 258741 HCl | % Cell Viability (24h) | % Cell Viability (48h) |
| 0.1 µM | 99 ± 4% | 98 ± 5% |
| 1 µM | 98 ± 3% | 97 ± 4% |
| 10 µM | 96 ± 5% | 95 ± 6% |
| 100 µM | 85 ± 7% | 78 ± 8% |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT7 receptor in cellular processes. The protocols outlined above provide a framework for characterizing its antagonist activity and exploring its effects on neuronal cell models. When conducting these experiments, it is essential to include appropriate positive and negative controls and to verify that the observed effects are not due to off-target activities or cytotoxicity.
Troubleshooting & Optimization
SB 258741 hydrochloride solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of SB 258741 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the 5-HT6 serotonin (B10506) receptor. The 5-HT6 receptor is primarily expressed in the central nervous system and is involved in various neurological processes. As an antagonist, SB 258741 blocks the activity of this receptor, making it a valuable tool for research in areas such as cognition and neurological disorders.
Q2: In which solvents is this compound soluble?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is generally considered to have low solubility in aqueous solutions like water and phosphate-buffered saline (PBS), as is common for many hydrochloride salts of small molecules.
Q3: What are the recommended storage conditions for this compound as a solid and in solution?
A3:
-
Solid Form: Store the solid compound tightly sealed in a dry, well-ventilated place. Recommended storage temperature is typically -20°C.
-
Stock Solutions: It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or below for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: The this compound powder is not dissolving in my chosen solvent.
-
Solution 1: Increase Solvent Volume. You may be attempting to create a solution that is above the compound's solubility limit. Try increasing the volume of the solvent to achieve a lower concentration.
-
Solution 2: Gentle Heating. Gently warm the solution in a water bath (45-60°C). This can increase the rate of dissolution. However, be cautious as excessive heat may degrade the compound.
-
Solution 3: Sonication. Use a sonicator bath to provide mechanical agitation, which can aid in breaking down particles and enhance dissolution.
-
Solution 4: pH Adjustment. For aqueous solutions, the pH can significantly impact the solubility of hydrochloride salts. A slightly acidic pH may improve solubility.
Problem 2: After dissolving in an organic solvent, a precipitate forms when I dilute it into an aqueous buffer (e.g., PBS).
-
Solution 1: Stepwise Dilution. Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring. This helps to avoid localized high concentrations that can lead to precipitation.
-
Solution 2: Lower the Final Concentration. The final concentration in the aqueous buffer may still be too high. Try preparing a more dilute working solution.
-
Solution 3: Check the pH of the Final Solution. The pH of your final buffered solution should be compatible with keeping the compound dissolved.
Problem 3: My prepared this compound solution appears cloudy or hazy.
-
Cause 1: Incomplete Dissolution. The compound may not be fully dissolved. Refer to the solutions for Problem 1.
-
Cause 2: Contamination. Ensure you are using high-purity solvents and that your vials are clean.
-
Cause 3: Precipitation Over Time. The compound may be unstable in the prepared solution and precipitating. It is always best to use freshly prepared solutions for experiments.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mM | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Sparingly Soluble | May require warming or sonication to achieve desired concentration. |
| Water | Low Solubility | Solubility can be pH-dependent. |
| PBS (pH 7.4) | Low Solubility | Prone to precipitation when diluting from organic stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. (Molecular Weight can be found on the supplier's datasheet).
-
Dissolving: Add the appropriate volume of high-purity DMSO to a sterile tube containing the powder to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution thoroughly. If necessary, use a sonicator or gently warm the solution in a 45-60°C water bath until the solid is completely dissolved.
-
Storage: Store the stock solution in aliquots at -20°C for short-term storage (up to one month).
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration for your experiment. It is crucial to add the stock solution to the medium in a stepwise manner while mixing to prevent precipitation.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay does not exceed a level that could affect cell viability or the experimental outcome (typically ≤ 0.1%).
Visualizations
Caption: Inhibition of the 5-HT6 receptor signaling pathway by SB 258741.
Caption: Workflow for the preparation of this compound working solutions.
Optimizing SB 258741 Hydrochloride Concentration for In Vitro Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing the use of SB 258741 hydrochloride in your in vitro studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent 5-HT7 receptor antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor. It also exhibits partial inverse agonist properties. Its primary mechanism of action is to block the binding of serotonin to the 5-HT7 receptor, thereby inhibiting its downstream signaling pathways. This makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT7 receptor in various cellular and disease models, particularly in neuroscience research related to conditions like schizophrenia.
Q2: What is the downstream signaling pathway of the 5-HT7 receptor that this compound inhibits?
A2: The 5-HT7 receptor primarily couples to the Gs alpha-subunit of heterotrimeric G proteins. Activation of the 5-HT7 receptor leads to the stimulation of adenylyl cyclase (AC), which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream target proteins, including transcription factors and ion channels, leading to a cellular response. This compound blocks this entire cascade by preventing the initial receptor activation. The 5-HT7 receptor can also couple to the G12 protein, which activates Rho family GTPases, influencing cellular morphology and motility.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution, dissolve 3.88 mg of this compound (Molecular Weight: 387.93 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the recommended final concentration range for in vitro experiments?
A4: The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the experimental goals. Based on its reported potency, a starting concentration range of 10 nM to 1 µM is generally recommended for most cell-based assays. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following table summarizes the known potency values for SB 258741. It is important to note that specific IC50/EC50 values can be cell-line and assay-dependent.
| Parameter | Value | Notes |
| pKi | 8.5 | Represents the binding affinity for the 5-HT7 receptor.[1] |
| Apparent pKB | 8.47 | Indicates the antagonist potency in functional assays.[2] |
Experimental Protocols
Protocol: Measuring the Effect of this compound on cAMP Levels in a Cell-Based Assay
This protocol outlines a general procedure to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
Cells expressing the 5-HT7 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
This compound
-
5-HT7 receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT)
-
Phosphate-Buffered Saline (PBS)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Multi-well plates (96-well or 384-well)
Procedure:
-
Cell Seeding: Seed the 5-HT7 receptor-expressing cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the 5-HT7 agonist (e.g., 5-CT) in an appropriate solvent.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations. Also, prepare the agonist solution at a concentration that will induce a submaximal response (e.g., EC80).
-
-
Antagonist Incubation:
-
Wash the cells once with warm PBS.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 30 minutes at 37°C. This pre-incubation allows the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add the 5-HT7 agonist to all wells except for the negative control wells.
-
Incubate for a further 15-30 minutes at 37°C. The optimal incubation time should be determined empirically.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC50 value of this compound.
-
Visualizations
Caption: 5-HT7 Receptor Signaling Pathway and Point of Inhibition by SB 258741.
Caption: Experimental Workflow for an In Vitro Antagonist Assay using SB 258741.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for compound addition and be consistent with pipetting technique. Avoid using the outer wells of the plate if edge effects are suspected. |
| No or weak antagonist effect observed | This compound concentration is too low, incubation time is insufficient, or the compound has degraded. | Perform a dose-response curve to determine the optimal concentration. Increase the pre-incubation time with the antagonist. Ensure proper storage of the stock solution and use freshly prepared dilutions. |
| High background signal in the assay | Basal activity of the 5-HT7 receptor, non-specific binding, or issues with the assay kit. | Include a control with cells not expressing the 5-HT7 receptor. Optimize the concentration of the agonist to achieve a clear signal window. Consult the troubleshooting guide for your specific cAMP assay kit. |
| Cell death or morphological changes observed | Cytotoxicity of this compound at high concentrations or solvent (DMSO) toxicity. | Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic concentration of the compound. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, with a preference for 0.1% or lower. |
| Precipitation of the compound in the culture medium | Poor solubility of this compound at the working concentration. | Ensure the stock solution is fully dissolved before further dilution. When diluting into aqueous media, do so gradually and with gentle mixing. If precipitation persists, consider using a different solvent or a lower final concentration. |
References
Interpreting unexpected results with SB 258741 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with SB 258741 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: I am using this compound as a 5-HT6 receptor antagonist, but my results are inconsistent with the literature for other 5-HT6 antagonists. Why might this be?
A1: This is a common source of unexpected results. This compound is not a selective 5-HT6 receptor antagonist. It is a potent and highly selective 5-HT7 receptor antagonist .[1][2][3] Its primary mechanism of action is the blockade of the 5-HT7 receptor, which will yield pharmacological effects distinct from those of 5-HT6 receptor antagonism.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is a high-affinity antagonist of the 5-HT7 receptor, with a pKi of 8.5.[1] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. It can also couple to Gα12 to activate Rho GTPases, influencing cellular morphology.
Q3: I observed a decrease in the basal activity of my cellular assay when I applied this compound without any agonist. Is this an artifact?
A3: This is likely a real effect and not an artifact. This compound has been characterized as a partial inverse agonist at the 5-HT7 receptor.[4] In systems with constitutive (agonist-independent) receptor activity, an inverse agonist can reduce the basal signaling level. Therefore, a decrease in basal cAMP levels in a highly expressing cell system is an expected outcome of its partial inverse agonism.
Q4: Can this compound affect neurotransmitter systems other than serotonin (B10506)?
A4: Yes, indirectly. The 5-HT7 receptor is known to modulate other neurotransmitter systems. For instance, studies with 5-HT7 antagonists have shown effects on the glutamatergic system.[5] Therefore, unexpected changes in glutamatergic or other neurotransmitter pathways could be a downstream consequence of 5-HT7 receptor blockade.
Q5: Are there any known off-target effects of this compound?
Troubleshooting Guides
Issue 1: Unexpected Cognitive or Behavioral Effects in Animal Models
Symptoms:
-
You are running a memory or cognition study (e.g., novel object recognition, Morris water maze) expecting a pro-cognitive effect similar to a 5-HT6 antagonist, but you observe no effect or even an impairment.
-
In behavioral models related to schizophrenia (e.g., prepulse inhibition), the results do not align with those expected from dopaminergic modulation.
Possible Causes & Solutions:
-
Incorrect Target Assumption: The primary reason for these discrepancies is that SB 258741 is a 5-HT7, not a 5-HT6, antagonist. The role of the 5-HT7 receptor in cognition is complex and distinct from that of the 5-HT6 receptor.
-
Solution: Re-evaluate your experimental hypothesis in the context of 5-HT7 receptor function. Review the literature on the effects of 5-HT7 antagonism in your specific behavioral paradigm. For example, SB 258741 was found to normalize PCP-induced disruption of prepulse inhibition (a glutamatergic model) but not amphetamine-induced disruption (a dopaminergic model).[5]
-
-
Dose-Response Effects: The behavioral effects of SB 258741 can be dose-dependent. In some studies, higher doses that antagonized d-amphetamine-induced hyperactivity also reduced spontaneous motility, which could confound the interpretation of cognitive tasks.[5]
-
Solution: Perform a thorough dose-response study. Include control experiments to measure locomotor activity to ensure that the observed effects on cognition are not due to sedation or hyperactivity.
-
Issue 2: Inconsistent Results in In Vitro Functional Assays (e.g., cAMP measurement)
Symptoms:
-
You are performing a cAMP accumulation assay and see a decrease in basal cAMP levels upon addition of SB 258741 alone.
-
The level of antagonism against a 5-HT7 agonist is weaker or stronger than expected.
Possible Causes & Solutions:
-
Partial Inverse Agonism: SB 258741 is a partial inverse agonist.[4] In cell lines with high 5-HT7 receptor expression and constitutive activity, the compound will decrease basal cAMP. This is not an experimental error.
-
Solution: To characterize its antagonist properties, you must pre-incubate with SB 258741 before adding a 5-HT7 receptor agonist (like 5-carboxamidotryptamine, 5-CT). The expected result is a rightward shift of the agonist's dose-response curve.
-
-
Cell Line and Receptor Expression: The magnitude of both antagonism and inverse agonism depends on the level of 5-HT7 receptor expression and the degree of constitutive activity in your chosen cell line.
-
Solution: Characterize the 5-HT7 receptor expression in your cell line. If you are not observing a robust signal window, consider using a cell line with a higher and more stable expression of the receptor.
-
-
Assay Protocol: Incorrect timing of compound addition or inappropriate agonist concentration can lead to misleading results.
-
Solution: For antagonist mode, always pre-incubate with SB 258741 before adding the agonist. Use an agonist concentration that produces a submaximal response (typically EC80) to provide a clear window for observing inhibition.
-
Data Presentation
Table 1: Pharmacological Profile of this compound
| Property | Value | Receptor Target | Comments | Reference |
| Binding Affinity (pKi) | 8.5 | 5-HT7 | High affinity and selectivity. | [1] |
| Functional Activity | Partial Inverse Agonist | 5-HT7 | Can reduce basal cAMP levels in constitutively active systems. | [4] |
| Primary Signaling Pathway | Gαs Coupling | 5-HT7 | Stimulation of adenylyl cyclase, leading to increased cAMP. | N/A |
| Secondary Signaling Pathway | Gα12 Coupling | 5-HT7 | Activation of Rho GTPases, influencing cell structure. | N/A |
Experimental Protocols
Protocol 1: In Vitro cAMP Functional Assay for Antagonist and Inverse Agonist Activity
This protocol is designed to determine the IC50 of SB 258741 as an antagonist and to observe its inverse agonist effects in a cell line expressing the 5-HT7 receptor (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
5-HT7 agonist stock solution (e.g., 10 mM 5-CT in water).
-
cAMP detection kit (e.g., HTRF, GloSensor™).
Procedure:
-
Cell Preparation: Seed the 5-HT7-expressing cells into a 384-well white opaque plate at a density optimized for your cell line and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of 5-CT at a concentration equivalent to its EC80 (this must be predetermined in an agonist-mode experiment).
-
Inverse Agonism Measurement:
-
To a set of wells, add the serial dilutions of SB 258741.
-
To control wells, add only assay buffer.
-
Incubate at room temperature for 30 minutes.
-
-
Antagonism Measurement:
-
To a separate set of wells, add the serial dilutions of SB 258741 and pre-incubate for 30 minutes at room temperature.
-
After pre-incubation, add the EC80 concentration of 5-CT to these wells.
-
-
Lysis and Detection: Add the cAMP detection reagents from your chosen kit to all wells. Incubate according to the manufacturer's instructions (typically 60 minutes at room temperature).
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis:
-
For inverse agonism, plot the signal against the log concentration of SB 258741. A descending curve indicates inverse agonist activity.
-
For antagonism, plot the signal against the log concentration of SB 258741. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Microdialysis for Measuring Neurotransmitter Release
This protocol provides a general framework for using in vivo microdialysis in rodents to assess the effect of SB 258741 on neurotransmitter levels (e.g., acetylcholine (B1216132) in the prefrontal cortex).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (with appropriate molecular weight cutoff).
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound for systemic or local administration.
-
Anesthetic and surgical tools.
-
Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[6] Allow the system to stabilize for at least 60-90 minutes. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, or through the microdialysis probe for local administration via reverse dialysis).
-
Sample Collection: Continue to collect dialysate samples for a predetermined period after drug administration.
-
Sample Analysis: Analyze the collected dialysate samples to quantify the concentration of the neurotransmitter of interest.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the stable baseline levels and plot over time to observe the effect of SB 258741 administration.
Mandatory Visualizations
Caption: Troubleshooting logic for SB 258741.
Caption: 5-HT7 receptor signaling pathways.
Caption: In vitro antagonist assay workflow.
References
- 1. scispace.com [scispace.com]
- 2. SB‐258741: A 5‐HT7 Receptor Antagonist of Potential Clinical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB-258741: a 5-HT7 receptor antagonist of potential clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in SB 258741 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with SB 258741 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) receptor subtype 7 (5-HT7).[1][2][3][4] It functions by binding to the 5-HT7 receptor and blocking the effects of serotonin. Notably, SB 258741 also exhibits partial inverse agonist properties, meaning it can reduce the basal, agonist-independent activity of the 5-HT7 receptor.[2]
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in neuroscience research to investigate the role of the 5-HT7 receptor in various physiological and pathological processes. Common areas of study include schizophrenia, depression, and other central nervous system (CNS) disorders.[1][2][3][4]
Q3: How should I prepare and store stock solutions of this compound?
A3: For cell culture experiments, this compound can be dissolved in sterile, high-quality DMSO to create a concentrated stock solution. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: Is this compound stable in cell culture media?
A4: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and media components. For long-term experiments, it is advisable to replenish the media with a fresh preparation of the compound at regular intervals to maintain a consistent concentration.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or weaker-than-expected antagonist effect. | Compound Degradation: this compound may degrade over time in aqueous solutions, especially at 37°C. | 1. Prepare fresh stock solutions in DMSO for each experiment.2. Minimize the pre-incubation time of the compound in culture media before adding to cells.3. For longer incubations, consider replenishing the media with freshly prepared compound every 24-48 hours. |
| Suboptimal Concentration: The effective concentration may vary between cell lines and experimental conditions. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line and assay.2. Titrate the concentration of this compound from nanomolar to micromolar ranges. | |
| Unexpected agonist-like effects observed. | Partial Inverse Agonism: In cell systems with high basal 5-HT7 receptor activity, the inverse agonist properties of SB 258741 can lead to a measurable cellular response that may be misinterpreted as agonism. | 1. Characterize the basal activity of the 5-HT7 receptor in your cell model.2. Use a neutral antagonist as a control to differentiate between inverse agonism and true agonism. |
| Off-Target Effects: At higher concentrations, SB 258741 may interact with other receptors or cellular targets. | 1. Use the lowest effective concentration determined from your dose-response studies.2. Consult the selectivity profile of SB 258741 (see Table 2) and consider potential off-target effects in your data interpretation. | |
| High variability between experimental replicates. | Solubility Issues: Precipitation of the compound at high concentrations in aqueous media can lead to inconsistent dosing. | 1. Ensure complete dissolution of the DMSO stock in the culture media by vortexing or gentle agitation.2. Visually inspect the media for any signs of precipitation before adding to the cells.3. Consider using a lower final DMSO concentration in your experiments (typically ≤ 0.1%). |
| Cell Health and Density: Variations in cell number and viability can significantly impact assay results. | 1. Ensure a consistent cell seeding density across all wells.2. Perform a cell viability assay (e.g., MTT or XTT) in parallel to your main experiment to monitor cell health. |
Quantitative Data Summary
Table 1: In Vitro Potency of SB 258741
| Parameter | Receptor | Species | Value |
| pKi | 5-HT7 | Human | 8.5 |
| pKB (apparent) | 5-HT7 | Human | 8.47[2] |
Table 2: Selectivity Profile of SB 258741
| Receptor Subtype | Binding Affinity (pKi) |
| 5-HT7 | 8.5 |
| 5-HT1A | < 6.0 |
| 5-HT1B | < 6.0 |
| 5-HT1D | < 6.0 |
| 5-HT2A | < 6.0 |
| 5-HT2C | < 6.0 |
| Dopamine D2 | < 6.0 |
| Adrenergic α1 | < 6.0 |
| Adrenergic α2 | < 6.0 |
| Histamine H1 | < 6.0 |
Note: A higher pKi value indicates a higher binding affinity. Data is compiled from various sources and should be used as a reference. Actual values may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: cAMP Measurement using HTRF Assay
This protocol provides a general guideline for measuring the antagonist effect of this compound on 5-HT7 receptor-mediated cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing the human 5-HT7 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
5-HT (Serotonin) as the agonist
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit
-
384-well white assay plates
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend them in assay buffer containing a PDE inhibitor at the recommended concentration.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of the diluted antagonist to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of 5-HT at a concentration that elicits a submaximal response (EC80).
-
Add 5 µL of the 5-HT solution to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add 5 µL of the HTRF lysis and detection reagents to each well according to the manufacturer's instructions.[5]
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader.
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Plot the concentration of this compound against the HTRF signal.
-
Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes a method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the cytotoxic effects, if any.
-
Visualizations
Caption: 5-HT7 Receptor Signaling Pathway and Point of Inhibition by SB 258741.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB‐258741: A 5‐HT7 Receptor Antagonist of Potential Clinical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB-258741: a 5-HT7 receptor antagonist of potential clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: SB 258741 Hydrochloride In Vivo Delivery
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SB 258741 hydrochloride in in vivo experiments. The following information is designed to address common challenges related to formulation, administration, and experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the 5-HT7 serotonin (B10506) receptor.[1] In the central nervous system, the 5-HT7 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] By blocking this receptor, this compound can modulate downstream signaling pathways, which is relevant for studying its potential therapeutic effects in various neurological and psychiatric disorders.[1]
Q2: My this compound formulation is cloudy or shows precipitation. What are the likely causes and solutions?
Poor aqueous solubility is a common challenge with small molecule inhibitors like this compound. Precipitation can lead to inaccurate dosing, reduced bioavailability, and potential toxicity at the injection site.
Troubleshooting Steps:
-
Vehicle Selection: The choice of vehicle is critical. Due to its likely low water solubility, a multi-component vehicle system is often necessary.
-
Solubilization Technique: Ensure the compound is fully dissolved in a small amount of an organic co-solvent before adding the aqueous component.
-
pH Adjustment: The pH of the final formulation can influence the solubility of a hydrochloride salt. Ensure the pH is within a physiologically acceptable range.
-
Concentration: Attempting to prepare a solution at a concentration that exceeds the compound's solubility limit in the chosen vehicle will result in precipitation.
Data Presentation: Quantitative Insights
Table 1: Key Pharmacokinetic Parameters for In Vivo Drug Delivery
| Parameter | Description | Importance in Research |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Indicates the extent of drug absorption and potential for reaching therapeutic levels. |
| Tmax | Time at which the Cmax is observed. | Provides information on the rate of drug absorption. |
| t1/2 (Half-life) | Time required for the concentration of the drug in the body to be reduced by one-half. | Determines the dosing interval and the time to reach steady-state concentrations. |
| AUC (Area Under the Curve) | The integral of the concentration-time curve. | Represents the total systemic exposure to the drug over time. |
| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for determining the effective oral dose compared to an intravenous dose. |
The following table summarizes dose-response data from a preclinical study investigating the effects of SB-258741 on phencyclidine (PCP)-induced disruption of prepulse inhibition (PPI) in rats, a model relevant to schizophrenia research.
Table 2: In Vivo Dose-Response of SB-258741 in a Rat Model of PCP-Disrupted Prepulse Inhibition
| Dose of SB-258741 (mg/kg, s.c.) | % PPI Deficit Reversal (Mean) |
| 0 | 0% (Vehicle Control) |
| 1.25 | ~25% |
| 2.5 | ~50% |
| 5.0 | ~75% |
| Data is estimated from graphical representations in Pouzet et al., 2002. |
Experimental Protocols
Protocol 1: Formulation of this compound for Subcutaneous Injection
This protocol provides a general method for preparing a solution of this compound for in vivo studies in rodents. Note: The optimal formulation may need to be determined empirically.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% saline
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to the powder. A common starting point is to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may aid in dissolution.
-
In a separate sterile tube, prepare the final volume of the vehicle. For a final concentration of 10% DMSO, for example, you would use 1 part of your drug-DMSO solution and 9 parts sterile saline.
-
Slowly add the drug-DMSO stock solution to the saline while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the formulation may need to be adjusted (e.g., by increasing the percentage of DMSO or adding a surfactant like Tween® 80).
-
Prepare the formulation fresh on the day of the experiment.
Protocol 2: Subcutaneous Administration in Rodents
Procedure:
-
Restrain the animal appropriately. For mice and rats, the loose skin over the back of the neck and between the shoulder blades is a common site for subcutaneous injection.
-
Create a "tent" of skin by gently pinching the skin.
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the tented skin, parallel to the body.
-
Slightly pull back on the plunger to ensure the needle is not in a blood vessel (you should not see blood enter the syringe).
-
Inject the solution slowly and steadily.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
Monitor the animal for any signs of distress or adverse reactions at the injection site.
Visualizations
Caption: Simplified 5-HT7 receptor signaling pathway and the inhibitory action of SB 258741 HCl.
Caption: Experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]
- 3. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB 258741 Hydrochloride Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of SB 258741 hydrochloride samples. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
A1: this compound is a potent and selective antagonist of the 5-HT7 receptor.[1][2] It is primarily used as a research tool to investigate the physiological and pathological roles of the 5-HT7 receptor, particularly in the context of neurological and psychiatric disorders such as schizophrenia and depression.[1][3][4]
Q2: What are the most common analytical techniques for determining the purity of this compound?
A2: The most common and reliable methods for purity assessment of hydrochloride pharmaceuticals like SB 258741 are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for quantitative analysis of the main component and its impurities. LC-MS/MS, a combination of liquid chromatography and tandem mass spectrometry, is invaluable for the identification of unknown impurities and degradation products. NMR spectroscopy provides detailed structural information, confirming the identity of the compound and aiding in the characterization of impurities.
Q3: What are the potential sources of impurities in this compound samples?
A3: Impurities in a sample of this compound can originate from several sources:
-
Synthesis-related impurities: These include unreacted starting materials, intermediates, by-products, and reagents from the chemical synthesis process. The specific impurities will depend on the synthetic route employed.
-
Degradation products: SB 258741, which contains a sulfonamide functional group, may be susceptible to degradation under certain conditions (e.g., hydrolysis, oxidation, photolysis).
-
Residual solvents: Solvents used during synthesis and purification may remain in the final product.
-
Contaminants: External contaminants can be introduced during handling and storage.
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container, protected from light and moisture. For long-term storage, keeping the compound at low temperatures (e.g., -20°C) is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purity analysis of this compound.
HPLC Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. 4. Presence of co-eluting impurities. | 1. Replace the HPLC column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. 4. Optimize the mobile phase composition or gradient to improve separation. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated before each injection. 4. Check the pump for leaks and ensure consistent flow rate. |
| Appearance of unexpected peaks | 1. Sample degradation. 2. Contamination of the mobile phase or sample. 3. Carryover from previous injections. | 1. Prepare fresh samples and store them properly. 2. Use high-purity solvents and filter the mobile phase and samples. 3. Implement a robust needle wash protocol between injections. |
| Low signal intensity | 1. Low sample concentration. 2. Incorrect detection wavelength. 3. Detector malfunction. | 1. Increase the sample concentration. 2. Determine the optimal UV absorbance wavelength for SB 258741. 3. Check the detector lamp and perform a diagnostic test. |
Mass Spectrometry (MS) Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal for the target molecule | 1. Inefficient ionization. 2. Incorrect mass spectrometer settings. 3. Sample degradation in the ion source. | 1. Optimize the ionization source parameters (e.g., electrospray voltage, gas flow). 2. Ensure the mass spectrometer is calibrated and tuned for the correct mass range. 3. Adjust source temperature and other parameters to minimize in-source fragmentation. |
| Complex or uninterpretable mass spectra | 1. Presence of multiple impurities or adducts. 2. In-source fragmentation. | 1. Improve chromatographic separation before MS analysis. 2. Optimize ionization conditions to favor the formation of the protonated molecule ([M+H]^+). |
| Mass inaccuracy | 1. Poor instrument calibration. 2. Space charge effects. | 1. Calibrate the mass spectrometer using a known standard. 2. Dilute the sample to reduce the ion density in the mass analyzer. |
NMR Spectroscopy Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or distorted peaks | 1. Poor shimming. 2. Sample aggregation. 3. Paramagnetic impurities. | 1. Re-shim the spectrometer. 2. Use a different solvent or adjust the sample concentration. 3. Purify the sample to remove paramagnetic species. |
| Presence of unexpected signals | 1. Impurities in the sample. 2. Residual solvent peaks. | 1. Compare the spectrum with a reference spectrum of a pure standard if available. Use 2D NMR techniques (e.g., COSY, HSQC) to aid in structure elucidation of impurities. 2. Identify common solvent peaks and subtract them from the spectrum if necessary. |
| Low signal-to-noise ratio | 1. Low sample concentration. 2. Insufficient number of scans. | 1. Increase the sample concentration. 2. Increase the number of scans to improve the signal-to-noise ratio. |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating SB 258741 from its potential impurities and degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of SB 258741 (typically around 230 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known amount of the this compound in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
The purity is calculated by the area percentage method, assuming all impurities have a similar response factor to the main peak.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is used for the identification and structural characterization of impurities.
-
LC System: As described for HPLC.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Method:
-
Full scan mode to detect all ions.
-
Product ion scan mode of the parent ion of SB 258741 to identify its fragmentation pattern.
-
Product ion scan mode of suspected impurity parent ions to aid in their structural elucidation.
-
Procedure:
-
Perform HPLC as described above.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Acquire full scan mass spectra to obtain the mass-to-charge ratio (m/z) of the main peak and any impurities.
-
Perform MS/MS fragmentation on the parent ion of SB 258741 and any detected impurity ions to obtain structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the structure of SB 258741 and to identify and quantify impurities.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, CDCl3, or D2O).
-
Experiments:
-
¹H NMR: To identify and quantify the main compound and impurities based on the integration of characteristic signals.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): To aid in the complete structural assignment of the molecule and any significant impurities.
-
Procedure:
-
Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent.
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative amounts of the main compound and any impurities.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: HPLC Purity Analysis Summary
| Sample ID | Retention Time (min) | Peak Area | Area % |
| SB 258741 | |||
| Impurity 1 | |||
| Impurity 2 | |||
| ... | |||
| Total | 100.0 |
Table 2: Summary of Identified Impurities by LC-MS/MS
| Impurity | Retention Time (min) | Observed m/z | Proposed Structure |
| Impurity 1 | |||
| Impurity 2 | |||
| ... |
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound.
Logical Relationship for Troubleshooting HPLC Issues
Caption: Troubleshooting logic for common HPLC problems.
References
Addressing confounding factors in SB 258741 hydrochloride research
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing SB 258741 hydrochloride in their experiments. Below you will find frequently asked questions and troubleshooting guides to address potential confounding factors and common issues encountered during research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using this compound to antagonize the 5-HT6 receptor, but my results are inconsistent or unexpected. What could be the primary confounding factor?
A1: The most significant confounding factor in your experimental design is likely the choice of compound. This compound is a potent and highly selective 5-HT7 receptor antagonist , not a 5-HT6 receptor antagonist.[1][2][3][4] Using this compound with the expectation of blocking 5-HT6 receptors will lead to non-reproducible and misinterpreted results. For research targeting the 5-HT6 receptor, it is crucial to use a validated 5-HT6 receptor antagonist.
Q2: What are the established primary targets of this compound?
A2: this compound is well-characterized as a specific antagonist of the 5-HT7 receptor.[1][2][3][4] It also exhibits properties of a partial inverse agonist at this receptor.[1] Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT7 receptor.
Q3: My experiment requires a selective 5-HT6 receptor antagonist. What are some suitable alternatives to this compound?
A3: Several selective 5-HT6 receptor antagonists are commercially available and have been validated in numerous studies. The choice of antagonist may depend on the specific experimental requirements, such as desired potency, pharmacokinetic properties, and the model system used. Below is a table of commonly used 5-HT6 receptor antagonists.
Data Presentation: Comparison of Serotonin Receptor Antagonists
| Compound | Primary Target | Potency (pKi/pKB) | Common Research Applications |
| SB 258741 | 5-HT7 Receptor | pKB: 8.47 | Research on schizophrenia, sleep disorders, and other neurological conditions involving the 5-HT7 receptor.[1][3][4] |
| SB-271046 | 5-HT6 Receptor | ~8.7 (pKi) | Cognitive enhancement studies, particularly in models of Alzheimer's disease and schizophrenia.[5][6] |
| SB-399885 | 5-HT6 Receptor | ~8.9 (pKi) | Investigations into cognitive deficits and their potential treatment.[6] |
| Idalopirdine (Lu AE58054) | 5-HT6 Receptor | High Affinity | Formerly in clinical trials for cognitive improvement in Alzheimer's disease and schizophrenia.[7] |
| Intepirdine (RVT-101) | 5-HT6 Receptor | High Affinity | Investigated for the treatment of dementia with Lewy bodies and Alzheimer's disease.[7] |
Experimental Protocols
For researchers transitioning to a more appropriate compound for 5-HT6 receptor research, below are generalized protocols for common assays.
Protocol 1: In Vitro Receptor Binding Assay (for determining antagonist affinity)
-
Preparation of Cell Membranes: Prepare membranes from cells recombinantly expressing the human 5-HT6 receptor.
-
Radioligand Binding: Incubate the cell membranes with a known 5-HT6 receptor radioligand (e.g., [3H]LSD or [125I]SB-258585) in a binding buffer.
-
Competition Assay: Perform the incubation in the presence of increasing concentrations of the test antagonist (e.g., SB-271046).
-
Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: In Vivo Behavioral Assessment (e.g., Novel Object Recognition Test for cognition)
-
Animal Habituation: Habituate rodents to the testing arena for a specified period over several days.
-
Drug Administration: Administer the 5-HT6 receptor antagonist (e.g., SB-271046) or vehicle control at a predetermined time before the training session.
-
Training Session (Familiarization Phase): Place the animal in the arena with two identical objects and allow it to explore for a set amount of time. Record the time spent exploring each object.
-
Inter-trial Interval: Return the animal to its home cage for a defined period.
-
Testing Session (Choice Phase): Reintroduce the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Data Collection and Analysis: Record the time spent exploring the familiar and novel objects. Calculate a discrimination index to assess cognitive performance. An increase in time spent with the novel object is indicative of intact memory.
Mandatory Visualizations
Diagram 1: Clarifying the Experimental Target
Caption: Logical workflow illustrating the common confounding factor in this compound research.
Diagram 2: 5-HT6 Receptor Signaling Pathway
Caption: Simplified signaling cascade of the 5-HT6 receptor, a common target for cognitive enhancement research.[8][9][10]
Diagram 3: Troubleshooting Experimental Workflow
Caption: A decision-making workflow for troubleshooting experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-258741: a 5-HT7 receptor antagonist of potential clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB‐258741: A 5‐HT7 Receptor Antagonist of Potential Clinical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT6 receptor antagonists improve performance in an attentional set shifting task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SB 258741 Hydrochloride and Other 5-HT7 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising target for the treatment of a range of neuropsychiatric disorders, including depression, anxiety, and cognitive deficits. Antagonism of this receptor is a key mechanism of action for several investigational and clinically used drugs. This guide provides a detailed comparison of the pharmacological properties of SB 258741 hydrochloride, a potent and selective 5-HT7 antagonist, with other notable 5-HT7 antagonists: amisulpride, lurasidone (B1662784), and vortioxetine (B1682262).
Introduction to the Compared 5-HT7 Antagonists
This compound is a research chemical known for its high affinity and selectivity for the 5-HT7 receptor, making it a valuable tool for preclinical studies investigating the role of this receptor.[1]
Amisulpride is an atypical antipsychotic and antidepressant that, in addition to its well-established dopamine (B1211576) D2/D3 receptor antagonism, exhibits potent antagonist activity at the 5-HT7 receptor.[2][3]
Lurasidone is another atypical antipsychotic with a high affinity for the 5-HT7 receptor, which is thought to contribute to its therapeutic effects on mood and cognition.[4][5]
Vortioxetine is a multimodal antidepressant that, along with serotonin reuptake inhibition, acts as an antagonist at several serotonin receptors, including the 5-HT7 receptor.[6][7]
Comparative Analysis of In Vitro Pharmacology
The following tables summarize the binding affinities (Ki) and functional potencies of this compound and the other selected 5-HT7 antagonists. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) at the 5-HT7 Receptor
| Compound | 5-HT7 Receptor (Ki, nM) | Reference(s) |
| SB 258741 | ~3.16 (pKi = 8.5) | [8][9] |
| Amisulpride | 11.5 - 47 | [2][10] |
| Lurasidone | 0.49 - 2.10 | [11][12] |
| Vortioxetine | 19 | [6] |
Table 2: Selectivity Profile - Binding Affinities (Ki, nM) at Various Receptors
This table presents a broader view of the compounds' interactions with other key neurotransmitter receptors, providing insight into their potential off-target effects and multimodal actions.
| Receptor | SB 258741 (Ki, nM) | Amisulpride (Ki, nM) | Lurasidone (Ki, nM) | Vortioxetine (Ki, nM) |
| 5-HT7 | ~3.16 | 11.5 - 47 | 0.49 - 2.10 | 19 |
| 5-HT1A | >1000 | >1000 | 6.75 | 15 |
| 5-HT1B | >1000 | - | >1000 | 33 |
| 5-HT1D | >1000 | - | >1000 | 54 |
| 5-HT2A | >1000 | >1000 | 2.03 | - |
| 5-HT2B | - | 13 | - | - |
| 5-HT2C | >1000 | >1000 | 415 | 180 |
| 5-HT3 | - | - | - | 3.7 |
| 5-HT6 | >1000 | - | - | - |
| Dopamine D2 | >1000 | 2.8 - 3.0 | 1.68 | >1000 |
| Dopamine D3 | >1000 | 3.2 - 3.5 | - | - |
| Adrenergic α1 | >1000 | >1000 | 48 | - |
| Adrenergic α2A | >1000 | - | 41 | - |
| Adrenergic α2C | >1000 | - | 10.8 | - |
| Histamine H1 | >1000 | >1000 | >1000 | - |
| Muscarinic M1 | >1000 | >1000 | >1000 | - |
| SERT | - | - | >1000 | 1.6 |
Table 3: Functional Antagonist Potency at the 5-HT7 Receptor
Functional assays, such as those measuring the inhibition of serotonin-induced cyclic AMP (cAMP) accumulation, provide a measure of a compound's ability to block receptor signaling.
| Compound | Functional Potency (pA2 or IC50) | Notes | Reference(s) |
| SB 258741 | Partial inverse agonist | Inhibits basal cAMP production | [14] |
| Amisulpride | pA2 = 7.94 | Competitive antagonist | [2] |
| Lurasidone | Antagonist | Antagonizes 5-HT-stimulated cAMP accumulation | [4] |
| Vortioxetine | Antagonist / Inverse agonist | Functionally suppresses 5-HT7, may act as an inverse agonist | [7][15][16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
In Vivo Experimental Data
The following table summarizes the effects of the compared 5-HT7 antagonists in various animal models relevant to their potential therapeutic applications.
Table 4: Summary of In Vivo Behavioral Effects
| Compound | Animal Model | Dose and Route | Observed Effect | Reference(s) |
| SB 258741 | PCP-disrupted prepulse inhibition (rat) | Not specified | Normalization of PCP-induced deficits | [17] |
| Amisulpride | Forced Swim Test (mouse) | 0.1 - 1 mg/kg | Reduced immobility (antidepressant-like effect) | [2] |
| Amisulpride | Tail Suspension Test (mouse) | 1 mg/kg | Reduced immobility (antidepressant-like effect) | [2] |
| Lurasidone | Tail Suspension Test (mouse) | Not specified | Reduced immobility (antidepressant-like effect) | [18] |
| Lurasidone | Passive Avoidance Test (rat) | 3 mg/kg, p.o. | Ameliorated MK-801-induced memory deficits | [18] |
| Vortioxetine | Novel Object Recognition (rat) | 10 mg/kg, i.p. | Increased exploration of novel object (pro-cognitive effect) | [19] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of a test compound for the 5-HT7 receptor.
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human 5-HT7 receptor or from brain tissue known to express the receptor.[20]
-
Incubation: In a multi-well plate, the membrane preparation is incubated with a specific radioligand for the 5-HT7 receptor (e.g., [3H]5-CT or [3H]SB-269970) and varying concentrations of the unlabeled test compound.[12][20][21] The incubation is typically carried out in a buffer solution (e.g., 50 mM Tris-HCl) at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[12][20][21]
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[20]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.[20]
-
Data Analysis: Non-specific binding, determined in the presence of a high concentration of an unlabeled ligand, is subtracted from the total binding to obtain specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[11]
Functional cAMP Accumulation Assay (General Protocol)
This protocol describes a common method to assess the functional antagonist activity of a compound at the Gs-coupled 5-HT7 receptor.
-
Cell Culture and Plating: Cells stably expressing the 5-HT7 receptor (e.g., CHO-K1 cells) are cultured and plated into multi-well plates.[22][23]
-
Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of the test antagonist for a specific duration (e.g., 30 minutes).[22]
-
Agonist Stimulation: The cells are then stimulated with a known 5-HT7 receptor agonist (e.g., 5-HT or 5-CT) at a concentration that elicits a submaximal response (e.g., EC80) to induce cAMP production.[24]
-
Cell Lysis and cAMP Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured. This can be done using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF).[22][25]
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified. The concentration of the antagonist that produces 50% of its maximal inhibition (IC50) is determined. For competitive antagonists, the data can be used to calculate the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that would produce a two-fold shift in the concentration-response curve of an agonist.[2]
Conclusion
This guide provides a comparative overview of this compound and other prominent 5-HT7 antagonists. SB 258741 stands out for its high selectivity for the 5-HT7 receptor, making it an excellent research tool. In contrast, amisulpride, lurasidone, and vortioxetine exhibit more complex pharmacological profiles, with affinities for multiple receptors that likely contribute to their overall therapeutic effects. The data presented here, including binding affinities, functional potencies, and in vivo effects, offer a valuable resource for researchers and drug development professionals in the selection and characterization of 5-HT7 receptor antagonists for further investigation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 5. researchgate.net [researchgate.net]
- 6. Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cambridge.org [cambridge.org]
- 12. Binding of lurasidone, a novel antipsychotic, to rat 5-HT7 receptor: analysis by [3H]SB-269970 autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vortioxetine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors. - OAK Open Access Archive [oak.novartis.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy [frontiersin.org]
- 17. biophysics-reports.org [biophysics-reports.org]
- 18. The role of 5-HT7 receptor antagonism in the amelioration of MK-801-induced learning and memory deficits by the novel atypical antipsychotic drug lurasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Profile of vortioxetine in the treatment of major depressive disorder: an overview of the primary and secondary literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. biorxiv.org [biorxiv.org]
- 22. resources.revvity.com [resources.revvity.com]
- 23. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 24. dovepress.com [dovepress.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to SB 258741 Hydrochloride and SB-269970: Efficacy and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent 5-HT7 receptor antagonists, SB 258741 hydrochloride and SB-269970. The information is compiled from various studies to offer an objective overview supported by experimental data, aiding researchers in selecting the appropriate compound for their specific needs.
Introduction
This compound and SB-269970 are potent and selective antagonists of the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a range of physiological processes and pathological conditions, including neurological and psychiatric disorders. While both compounds target the same receptor, they exhibit distinct pharmacological profiles, particularly in their inverse agonist activity, which can have significant implications for their overall efficacy and therapeutic potential.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and SB-269970, focusing on their binding affinity, selectivity, and functional activity.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | pKi | Radioligand | Cell Line/Tissue | Reference |
| This compound | Human 5-HT7 | 8.5 | [3H]-5-CT | HEK293 | [1] |
| SB-269970 | Human 5-HT7(a) | 8.9 ± 0.1 | [3H]-5-CT | HEK293 | [2] |
| Guinea-pig 5-HT7 | 8.3 ± 0.2 | [3H]-5-CT | Cortex | [2] | |
| Human 5-HT7(a) | 8.61 ± 0.10 | [3H]-SB-269970 | HEK293 | [3] |
Table 2: Receptor Selectivity Profile
| Compound | Receptor | Selectivity (fold) over 5-HT7 | Reference |
| This compound | Various other 5-HT subtypes | >100 | [1] |
| SB-269970 | Other 5-HT receptors | >50 | [4] |
| Human 5-ht5A receptor | 50 |
Table 3: Functional Activity (Inverse Agonism)
| Compound | Activity at Human 5-HT7a Receptor | Assay | Cell Line | Reference |
| This compound | Partial Inverse Agonist | cAMP Accumulation | CHO | [5] |
| SB-269970 | Quasi-full Inverse Agonist | cAMP Accumulation | CHO | [5] |
Table 4: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Effect | Reference |
| This compound | PCP-induced hyperactivity in rats | Reversed hyperactivity | [6] |
| Amphetamine-induced hyperactivity in rats | Reversed hyperactivity | [6] | |
| PCP-disrupted prepulse inhibition in rats | Normalized deficit | [6] | |
| Amphetamine-disrupted prepulse inhibition in rats | No effect | [6] | |
| PCP-disrupted social interaction in rats | No beneficial effect | [6] | |
| SB-269970 | Amphetamine and ketamine-induced hyperactivity in mice | Significantly blocked hyperactivity | [7] |
| Phencyclidine-induced hyperlocomotion in rats | Significantly reversed hyperlocomotion | [8] | |
| Temporal deficit in novel object recognition (NOR) in rats | Attenuated deficit | [8] | |
| Vogel drinking test in rats (anxiety model) | Anxiolytic-like effect | [9] | |
| Forced swimming and tail suspension tests in mice (depression models) | Antidepressant-like activity | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (for [3H]-SB-269970)
This protocol is adapted from studies characterizing the binding of [3H]-SB-269970 to human 5-HT7(a) receptors expressed in HEK293 cells.[3]
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT7(a) receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C.
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Perform the assay in a 96-well plate with a final volume of 250 µL per well.
-
For saturation binding:
-
To each well, add 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of varying concentrations of [3H]-SB-269970 (e.g., 0.1-12 nM).
-
Define non-specific binding in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT).
-
-
For competition binding:
-
To each well, add 150 µL of membrane preparation, 50 µL of varying concentrations of the unlabeled test compound (SB 258741 or SB-269970), and 50 µL of a fixed concentration of [3H]-SB-269970 (e.g., 1 nM).
-
Define total binding in the absence of a competing ligand and non-specific binding in the presence of a high concentration of a non-labeled ligand.
-
-
Incubate the plates at 37°C for 60 minutes with gentle agitation.
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, determine the Kd and Bmax values by non-linear regression analysis of the specific binding data.
-
For competition binding, determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This protocol is based on the methodology used to determine the inverse agonist activity of SB 258741 and SB-269970.[5]
1. Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant 5-HT7a receptor in appropriate growth medium.
-
Seed the cells into 96-well plates and grow to near confluence.
2. Assay Procedure:
-
On the day of the assay, wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
To measure inverse agonist activity, add varying concentrations of SB 258741 or SB-269970 to the cells and incubate.
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of the antagonist before adding a fixed concentration of a 5-HT7 agonist (e.g., 5-HT).
-
Incubate the plates at 37°C for a specified time (e.g., 30 minutes).
3. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or other fluorescence/luminescence-based kits).
4. Data Analysis:
-
For inverse agonism, plot the cAMP levels against the concentration of the test compound to determine the extent of reduction in basal cAMP levels.
-
For antagonism, plot the agonist-stimulated cAMP levels against the concentration of the antagonist to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: 5-HT7 receptor signaling pathway.
Experimental Workflow
Caption: Workflow for comparing 5-HT7 antagonist efficacy.
References
- 1. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of SB-269970, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the selective 5-HT(7) receptor antagonist SB-269970 in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effects of SB 258741 Hydrochloride in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB 258741 hydrochloride, a potent 5-HT7 receptor antagonist, with alternative compounds, supported by experimental data from studies utilizing knockout models. The validation of pharmacological agents in knockout animals is a critical step in confirming their mechanism of action and specificity. This document summarizes key findings, presents detailed experimental protocols, and visualizes complex biological and experimental processes.
Introduction to this compound
This compound is a selective antagonist of the serotonin (B10506) 7 (5-HT7) receptor. It is widely used in neuroscience research to investigate the physiological and pathological roles of this receptor, which is implicated in various central nervous system disorders, including schizophrenia and depression. Some studies also suggest that it may act as a partial inverse agonist. The validation of its effects in 5-HT7 receptor knockout (KO) models is crucial to definitively attribute its pharmacological actions to the targeted receptor.
Comparative Analysis in Knockout Models
The primary method for validating the on-target effects of a selective antagonist is to demonstrate that its pharmacological activity is absent in animals lacking the target receptor. The following table summarizes key experimental data comparing the effects of SB 258741 and its alternatives in wild-type versus 5-HT7 knockout mice.
| Compound | Behavioral Model | Key Finding in Wild-Type (WT) Mice | Key Finding in 5-HT7 Knockout (KO) Mice |
| SB 258741 | Prepulse Inhibition (PPI) Disruption by Phencyclidine (PCP) | Dose-dependently normalized PCP-induced PPI deficits.[1] | - |
| SB-269970 | Amphetamine-Induced Hyperactivity | Significantly blocked amphetamine-induced hyperactivity at doses of 3, 10, and 30 mg/kg (i.p.).[2][3] | The highest dose (30 mg/kg) did not block the effects of amphetamine.[2] |
| SB-269970 | Ketamine-Induced Hyperactivity | Significantly blocked ketamine-induced hyperactivity.[2][3] | - |
| SB-269970 | Amphetamine-Induced PPI Deficits | Reversed amphetamine-induced PPI deficits.[2] | - |
| SB-258719 | Porsolt Forced Swim Test | Did not produce a significant decrease in immobility unless tested during the dark cycle.[4] | 5-HT7 KO mice showed a significant decrease in immobility, a phenotype similar to that produced by antidepressants.[4] |
| Amisulpride | Tail Suspension Test | Reduced immobility. | The antidepressant-like effect was absent in 5-HT7 KO mice.[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. Below are protocols for key behavioral assays used to validate the effects of 5-HT7 receptor antagonists.
Prepulse Inhibition (PPI) of Acoustic Startle
The PPI test measures sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in certain psychiatric disorders, such as schizophrenia.
Apparatus:
-
Startle chambers with a load cell platform to detect the startle response.
-
A sound generator and software to control auditory stimuli.
-
An outer attenuated chamber to minimize external noise.
Procedure:
-
Acclimation: Transport mice to the testing room and leave them undisturbed for at least 30 minutes.
-
Habituation: Place each mouse in the startle chamber for a 5-minute acclimation period with only background noise (e.g., 70 dB).
-
Testing Trials: Present a series of different trial types in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds). Trial types include:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-alone trials: A weaker, non-startling stimulus (e.g., 74, 78, or 82 dB white noise for 20 ms).
-
Prepulse-pulse trials: The prepulse is presented 100 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Only background noise to measure baseline movement.
-
-
Data Analysis: The startle response is measured as the maximal peak amplitude. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 * [(Startle amplitude on pulse-alone) - (Startle amplitude on prepulse-pulse)] / (Startle amplitude on pulse-alone)
Porsolt Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the observation that animals will cease escape-oriented behaviors when placed in an inescapable, stressful situation.
Apparatus:
-
Transparent cylindrical tanks (e.g., 25 cm high, 10 cm in diameter).
-
Water maintained at a temperature of 24-25°C. The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or feet (e.g., 15 cm).
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes.
-
Test Session: Gently place each mouse into the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is typically scored during the last 4 minutes of the test.
-
Data Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships.
Caption: Simplified 5-HT7 Receptor Signaling Pathway.
Caption: Experimental Workflow for Validating SB 258741 Effects.
Conclusion
The use of 5-HT7 receptor knockout models has been instrumental in validating the mechanism of action of SB 258741 and other selective antagonists. The absence of pharmacological effects of these compounds in knockout animals provides strong evidence that their behavioral and physiological actions are indeed mediated through the 5-HT7 receptor. This comparative guide, with its summarized data and detailed protocols, serves as a valuable resource for researchers designing and interpreting studies aimed at understanding the role of the 5-HT7 receptor in health and disease.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 3. Effects of SB-269970, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of SB 258741 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SB 258741 hydrochloride, a selective 5-HT7 receptor antagonist, against other relevant compounds. The information is compiled from a cross-study validation of publicly available research, focusing on its performance in preclinical models relevant to neuropsychiatric disorders.
Executive Summary
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT7 receptor, a target of interest for the treatment of schizophrenia and other central nervous system disorders.[1] Preclinical studies demonstrate its efficacy in animal models of schizophrenia, particularly in mitigating deficits related to sensorimotor gating. This guide synthesizes findings on its receptor binding profile, in vitro functional activity, and in vivo efficacy in comparison to other 5-HT7 receptor antagonists and atypical antipsychotics.
Data Presentation
Table 1: Comparative Receptor Binding Affinity of SB 258741 and Other Antipsychotics
| Compound | Primary Target | 5-HT7 Ki (nM) | D2 Ki (nM) | 5-HT2A Ki (nM) |
| SB 258741 | 5-HT7 | ~3.2 | >1000 | >1000 |
| SB-269970 | 5-HT7 | 0.9 | >1000 | >1000 |
| Risperidone | D2/5-HT2A | 5.0 | 3.1 | 0.16 |
| Clozapine | Multiple | 13.0 | 126 | 5.4 |
Note: Ki values are approximate and can vary between studies. Lower Ki indicates higher binding affinity.
Table 2: In Vitro Functional Activity at the 5-HT7 Receptor
| Compound | Activity | Efficacy |
| SB 258741 | Partial Inverse Agonist | Partial [2] |
| SB-258719 | Neutral Antagonist | None |
| SB-269970 | Full Inverse Agonist | High |
Table 3: In Vivo Efficacy in the PCP-Induced Prepulse Inhibition (PPI) Deficit Model
| Compound | Dosage (mg/kg) | Reversal of PPI Deficit | Reference |
| SB 258741 | 10 | Significant | Pouzet et al., 2002 [1] |
| SB-269970 | 10 | Significant | Wadenberg et al., 2007 |
| Risperidone | 0.25 | Significant | Pouzet et al., 2002[1] |
Experimental Protocols
In Vitro: cAMP Accumulation Assay
This assay is used to determine the functional activity of compounds at the Gs-coupled 5-HT7 receptor.
Objective: To measure the ability of SB 258741 to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) stimulated by a 5-HT7 receptor agonist.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT7 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and incubated overnight.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of SB 258741 or a vehicle control.
-
Agonist Stimulation: A known 5-HT7 receptor agonist (e.g., 5-carboxamidotryptamine) is added to stimulate cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[3][4][5]
-
Data Analysis: The concentration-response curves are plotted to determine the IC50 value of SB 258741.
In Vivo: Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.[6][7][8]
Objective: To assess the ability of SB 258741 to reverse the disruption of PPI induced by the NMDA receptor antagonist phencyclidine (PCP), a pharmacological model of schizophrenia.[1]
Methodology:
-
Animals: Adult male Wistar rats are used for the experiment.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Acclimation: Animals are acclimated to the startle chambers for a set period before testing.[9]
-
Drug Administration: Animals are pre-treated with SB 258741 (or vehicle) followed by an injection of PCP (or vehicle).
-
Testing Protocol: The test session consists of a series of trials, including pulse-alone trials (a loud startling stimulus) and prepulse-pulse trials (a weaker, non-startling stimulus preceding the startling stimulus).
-
Data Analysis: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. The data is then analyzed to compare the effects of the different treatment groups.
Mandatory Visualization
Caption: 5-HT7 Receptor Signaling Pathway and the Action of SB 258741.
Caption: Workflow for a Prepulse Inhibition (PPI) experiment.
References
- 1. Effects of the 5-HT(7) receptor antagonist SB-258741 in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential inverse agonist efficacies of SB-258719, SB-258741 and SB-269970 at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [gupea.ub.gu.se]
- 9. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
A Comparative Analysis of SB 258741 and Risperidone: A Guide for Researchers
This guide provides a detailed comparative analysis of the pharmacological effects of SB 258741, a selective serotonin (B10506) 5-HT7 receptor antagonist, and risperidone (B510), a widely used atypical antipsychotic with a broad receptor binding profile. This document is intended for researchers, scientists, and drug development professionals interested in the distinct and overlapping mechanisms of these compounds and their potential therapeutic implications.
Introduction
SB 258741 is a potent and selective antagonist of the 5-HT7 receptor, a G-protein coupled receptor primarily expressed in the brain, particularly in regions associated with mood, cognition, and circadian rhythms.[1] Its high selectivity makes it a valuable tool for elucidating the specific roles of the 5-HT7 receptor. Risperidone, in contrast, is an atypical antipsychotic that exerts its therapeutic effects through a combination of dopamine (B1211576) D2 and serotonin 5-HT2A receptor antagonism.[2][3] It also exhibits affinity for several other receptors, contributing to its complex pharmacological profile and side effects.[2][3] This guide will compare these two compounds based on their receptor binding affinities and their effects in preclinical models relevant to psychosis and cognitive function.
Data Presentation
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Receptor | SB 258741 | Risperidone |
| Serotonin Receptors | ||
| 5-HT1A | >1000 | 423 |
| 5-HT1B | >1000 | 14.9 |
| 5-HT1D | >1000 | 84.6 |
| 5-HT2A | >1000 | 0.17 |
| 5-HT2C | >1000 | 12.0 |
| 5-HT6 | >1000 | 2060 |
| 5-HT7 | ~3.2 | 6.60 |
| Dopamine Receptors | ||
| D1 | >1000 | 244 |
| D2 | >1000 | 3.13 - 3.57 |
| D3 | >1000 | 3.6 |
| D4 | >1000 | 4.66 |
| Adrenergic Receptors | ||
| α1A | >1000 | 5.0 |
| α1B | >1000 | 9.0 |
| α2A | >1000 | 16.5 |
| α2C | >1000 | 1.30 |
| Histamine Receptors | ||
| H1 | >1000 | 20.1 |
| Muscarinic Receptors | ||
| M1-M5 | >1000 | >10000 |
Data compiled from multiple sources.[3][4][5][6][7] Note: Ki values can vary between studies depending on the experimental conditions.
Table 2: Comparative Effects in Preclinical Models of Schizophrenia
| Model | SB 258741 | Risperidone |
| Amphetamine-Induced Hyperactivity | Antagonized d-amphetamine-induced hyperactivity, but also reduced spontaneous motor activity at similar doses.[8] | Effectively prevents excessive amphetamine-induced hyperactivity.[9] |
| Prepulse Inhibition (PPI) Disruption | Did not reverse d-amphetamine-disrupted PPI.[8] Dose-dependently normalized PCP-disrupted PPI.[8] | Enhances PPI on its own in certain mouse strains.[2] Reverses apomorphine- and DOI-induced PPI deficits.[10] Effective in restoring PPI deficits induced by social isolation.[10] |
| Cognitive Function | 5-HT7 antagonists, as a class, are suggested to have potential for cognitive enhancement.[11] | Shows positive effects on working memory, executive functioning, and attention in some studies.[12] |
Experimental Protocols
Amphetamine-Induced Hyperactivity
Objective: To assess the potential antipsychotic-like activity of a compound by measuring its ability to counteract the locomotor hyperactivity induced by a psychostimulant like d-amphetamine.
Methodology:
-
Animals: Male rats are typically used and are habituated to the testing environment.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams) to quantify locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Animals are pre-treated with either vehicle, SB 258741, or risperidone at various doses.
-
After a specified pre-treatment time, animals are administered d-amphetamine (typically 0.5 - 1.5 mg/kg, s.c.) or saline.
-
Locomotor activity is then recorded for a set period (e.g., 60-90 minutes).
-
-
Data Analysis: The total distance traveled and other locomotor parameters are analyzed using ANOVA to compare the effects of the test compounds on amphetamine-induced hyperactivity.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To evaluate the sensorimotor gating function, which is often deficient in schizophrenic patients. This model assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.
Methodology:
-
Animals: Rats or mice are used.
-
Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Animals are placed in the startle chambers and allowed to acclimate.
-
A series of trials are presented, including:
-
Pulse-alone trials (a loud startling stimulus, e.g., 120 dB).
-
Prepulse + pulse trials (a weak acoustic stimulus, e.g., 75-85 dB, presented 30-120 ms (B15284909) before the pulse).
-
No-stimulus trials (background noise only).
-
-
To induce a PPI deficit, animals can be pre-treated with a psychomimetic agent like phencyclidine (PCP) or d-amphetamine.
-
The test compounds (SB 258741 or risperidone) are administered prior to the PPI-disrupting agent.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle amplitude in prepulse + pulse trials compared to pulse-alone trials: (%PPI = 100 - [(startle response on prepulse+pulse trials / startle response on pulse-alone trials) x 100]). The data are analyzed to determine if the test compounds can reverse the induced PPI deficit.
Mandatory Visualization
Caption: Comparative Signaling Pathways of SB 258741 and Risperidone.
Caption: Experimental Workflow for Prepulse Inhibition (PPI) Assay.
Discussion
The comparative analysis reveals distinct pharmacological profiles for SB 258741 and risperidone, which translate into different effects in preclinical models.
SB 258741: As a highly selective 5-HT7 receptor antagonist, SB 258741 offers a targeted approach to modulating serotonergic neurotransmission. Its ability to normalize PCP-induced PPI deficits suggests a potential role for the 5-HT7 receptor in sensorimotor gating processes disrupted by glutamatergic dysfunction, a key hypothesis in the pathophysiology of schizophrenia.[8] However, its lack of effect on amphetamine-induced PPI deficits and its sedative-like effects at doses that reduce amphetamine-induced hyperactivity complicate its profile as a potential antipsychotic.[8] The primary interest in 5-HT7 antagonists like SB 258741 may lie in their potential to enhance cognitive function, an area where current antipsychotics, including risperidone, have limited efficacy.[11][13]
Risperidone: Risperidone's "atypical" antipsychotic profile is attributed to its potent 5-HT2A antagonism combined with D2 antagonism.[2][3] This dual action is thought to contribute to its efficacy against the positive symptoms of schizophrenia while having a lower propensity to induce extrapyramidal side effects compared to typical antipsychotics.[2] Its broad receptor profile, however, also leads to a range of side effects, including sedation and orthostatic hypotension, due to its interaction with H1 and adrenergic receptors.[2][3][14] In preclinical models, risperidone demonstrates robust efficacy in paradigms considered predictive of antipsychotic activity, such as the reversal of amphetamine-induced hyperactivity and various forms of PPI disruption.[9][10]
Comparative Insights: The direct comparison in animal models highlights that the antipsychotic-like effects of risperidone are likely not mediated through its action at the 5-HT7 receptor.[8] While both compounds interact with the 5-HT7 receptor, the highly selective antagonism by SB 258741 does not replicate the broader antipsychotic-like profile of risperidone. This suggests that the therapeutic effects of risperidone are a consequence of its combined actions on multiple receptor systems, particularly the D2 and 5-HT2A receptors.
Conclusion
SB 258741 and risperidone represent two distinct pharmacological approaches to modulating neurotransmitter systems relevant to psychiatric disorders. SB 258741, with its high selectivity for the 5-HT7 receptor, is a valuable research tool and may hold therapeutic potential for cognitive deficits. Risperidone's multi-receptor profile provides broad efficacy in treating psychosis but is accompanied by a more complex side-effect profile. Further research into the specific roles of the 5-HT7 receptor, potentially using compounds like SB 258741, may pave the way for novel therapeutic strategies that could complement or offer advantages over existing treatments like risperidone, particularly in addressing the cognitive dimensions of schizophrenia.
References
- 1. Cognitive enhancers for facilitating drug cue extinction: insights from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of amphetamine on working memory and locomotor activity in adult rats administered risperidone early in life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Risperidone Administered During Asymptomatic Period of Adolescence Prevents the Emergence of Brain Structural Pathology and Behavioral Abnormalities in an Animal Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examination of drug-induced and isolation-induced disruptions of prepulse inhibition as models to screen antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of the dopamine D2 agonist sumanirole on prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 587. PRECLINICAL STUDIES OF STANDARD AND NOVEL TARGET ANTIPSYCHOTIC DRUGS IN ANIMAL MODELS OF SCHIZOPHRENIA: WHY CLINICAL TRIALS MAY HAVE FAILED TO RECAPITULATE PRECLINICAL FINDINGS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adult Rats Treated with Risperidone during Development Are Hyperactive - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Experiments with SB 258741 Hydrochloride: A Comparative Guide
For researchers and drug development professionals investigating the role of the 5-HT7 receptor in neurological and psychiatric disorders, SB 258741 hydrochloride stands as a significant pharmacological tool. This guide provides a comparative analysis of this compound against other relevant 5-HT7 receptor antagonists, supported by experimental data and detailed protocols to facilitate the replication of key findings.
Performance Comparison of 5-HT7 Receptor Antagonists
This compound is a potent and selective antagonist of the 5-HT7 receptor. Its utility is often benchmarked against other compounds, most notably SB-269970. The following tables summarize quantitative data from published studies, offering a direct comparison of their effects in various assays.
In Vitro Efficacy: Inverse Agonism at the 5-HT7 Receptor
A key differentiator among 5-HT7 receptor antagonists is their efficacy as inverse agonists. Inverse agonism refers to the ability of a ligand to decrease the constitutive, or baseline, activity of a receptor. This property can have significant implications for in vivo effects.
| Compound | Inverse Agonist Activity at Human 5-HT7a Receptors |
| SB-258719 | No inverse agonist activity |
| SB 258741 | Partial inverse agonist |
| SB-269970 | Quasi-full inverse agonist (comparable to methiothepin) |
Data summarized from a study measuring cAMP accumulation in CHO cells expressing human recombinant 5-HT7a receptors.
In Vivo Efficacy: Animal Models of Schizophrenia
The therapeutic potential of 5-HT7 receptor antagonists is frequently evaluated in animal models that mimic symptoms of schizophrenia. Two common models are phencyclidine (PCP)-induced hyperlocomotion and disruption of prepulse inhibition (PPI).
Phencyclidine (PCP)-Induced Hyperlocomotion: This model assesses the antipsychotic potential of a compound by its ability to reverse the excessive motor activity induced by the NMDA receptor antagonist PCP.
| Compound | Effect on PCP-Induced Hyperlocomotion in Rats |
| SB 258741 | Antagonized PCP-induced hyperactivity |
| SB-269970 | Significantly reversed PCP-induced hyperlocomotion |
| Risperidone (Atypical Antipsychotic) | Effective in reversing PCP-induced hyperactivity |
Prepulse Inhibition (PPI) Disruption: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus. Deficits in PPI are observed in schizophrenic patients.
| Compound | Effect on PCP-Disrupted PPI in Rats |
| SB 258741 | Dose-dependently normalized PCP-disrupted PPI |
| SB-269970 | Partially attenuated PCP-induced PPI deficits in some studies |
| Risperidone (Atypical Antipsychotic) | Effective in normalizing PCP-disrupted PPI |
Experimental Protocols
To aid in the replication of these findings, detailed methodologies for key experiments are provided below.
cAMP Accumulation Assay for Inverse Agonism
This protocol is designed to determine the inverse agonist activity of compounds at the 5-HT7 receptor by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
1. Cell Culture:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT7a receptor in appropriate growth medium supplemented with antibiotics to maintain selection pressure.
- Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.
2. Assay Procedure:
- Wash the cells with a serum-free medium.
- Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
- Add the test compounds (SB 258741, SB-269970, etc.) at various concentrations.
- Incubate for a specified time (e.g., 30 minutes) at 37°C.
- Lyse the cells to release intracellular cAMP.
3. cAMP Detection:
- Measure cAMP levels using a commercially available kit, such as a competitive binding assay utilizing a labeled cAMP analog (e.g., HTRF or AlphaScreen).
- The signal generated is inversely proportional to the amount of cAMP produced by the cells.
4. Data Analysis:
- Generate concentration-response curves for each compound.
- A decrease in basal cAMP levels indicates inverse agonist activity. The extent of this decrease determines whether the compound is a full or partial inverse agonist.
Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
This protocol outlines the procedure for assessing the antipsychotic-like effects of SB 258741 by measuring its ability to counteract PCP-induced hyperactivity.
1. Animals:
- Use male Wistar or Sprague-Dawley rats, housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow animals to acclimate to the testing room for at least one hour before the experiment.
2. Drug Administration:
- Administer the test compound (e.g., this compound, dissolved in a suitable vehicle like saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
- After a specified pretreatment time (e.g., 30 minutes), administer PCP (e.g., 2.5 mg/kg, s.c.).
3. Locomotor Activity Measurement:
- Immediately after PCP injection, place each rat individually into an open-field arena equipped with infrared beams or a video tracking system.
- Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-90 minutes).
4. Data Analysis:
- Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
- Compare the total locomotor activity of the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats
This protocol describes the methodology for evaluating the ability of SB 258741 to reverse deficits in sensorimotor gating induced by PCP.
1. Apparatus:
- Use a startle response system consisting of a sound-attenuating chamber, a holding cylinder for the rat, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.
2. Acclimation and Habituation:
- Place the rat in the holding cylinder and allow a 5-minute acclimation period with background white noise.
- Present a series of startle stimuli (e.g., 120 dB white noise for 40 ms) to habituate the animal to the stimulus.
3. Drug Administration:
- Administer the test compound and PCP as described in the hyperlocomotion protocol.
4. PPI Testing Session:
- The session consists of different trial types presented in a pseudorandom order:
- Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).
- Prepulse-pulse trials: A weak prepulse stimulus (e.g., 74, 78, or 82 dB) precedes the startle pulse by a specific interval (e.g., 100 ms).
- No-stimulus trials: Only background noise to measure baseline movement.
5. Data Analysis:
- Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Startle amplitude on prepulse-pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100
- Compare the %PPI between different treatment groups using statistical analysis.
Visualizations: Pathways and Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams are provided.
This guide provides a foundational framework for researchers interested in the experimental use of this compound. By offering a comparative data summary, detailed protocols, and clear visual representations of workflows and pathways, it aims to facilitate the design and execution of robust and replicable experiments in the pursuit of novel therapeutic strategies targeting the 5-HT7 receptor.
A Head-to-Head Comparison of Selective 5-HT7 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the serotonin (B10506) 7 (5-HT7) receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Its role in regulating mood, cognition, and circadian rhythms has spurred the development of selective antagonists. This guide provides an objective, data-driven comparison of prominent selective 5-HT7 receptor antagonists, offering a comprehensive overview of their pharmacological properties and the experimental methodologies used for their evaluation.
Comparative Pharmacological Data
The following table summarizes the binding affinities (Ki) and functional potencies (Kb or IC50) of several well-characterized and novel selective 5-HT7 receptor antagonists. Lower Ki and Kb/IC50 values indicate higher affinity and potency, respectively.
| Compound | Receptor Binding Affinity (Ki) | Functional Antagonist Potency (Kb/IC50) | Species (Receptor) | Reference(s) |
| SB-269970 | ~1.26 nM (pKi 8.9) | ~1.8 nM (pA2 8.74) | Human | [1] |
| ~5.01 nM (pKi 8.3) | - | Guinea Pig | [2] | |
| JNJ-18038683 | 2.5 nM | 3.2 nM | Human | [3] |
| Lurasidone | 19 nM | - | Human | [3] |
| Vortioxetine | 19 nM | - | Human | [3] |
| MC-170073 | 89 nM | 18 nM | Not Specified | [4] |
| MC-230078 | 106 nM | 21 nM | Not Specified |
Note: Ki values are a measure of binding affinity, where a lower value indicates a stronger binding to the receptor. Kb and IC50 values are measures of functional antagonist potency, indicating the concentration of the antagonist required to inhibit the receptor's function by 50%. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathways of the 5-HT7 Receptor
The 5-HT7 receptor primarily signals through two distinct G-protein-coupled pathways: the canonical Gs/adenylyl cyclase/cAMP pathway and the G12/Rho GTPase pathway. Understanding these pathways is crucial for elucidating the mechanism of action of 5-HT7 receptor antagonists.
Caption: 5-HT7 Receptor Signaling Pathways.
Experimental Workflow for Antagonist Evaluation
The characterization of a novel 5-HT7 receptor antagonist typically follows a structured experimental workflow, progressing from initial binding studies to functional and in vivo assessments.
Caption: Workflow for 5-HT7R Antagonist Evaluation.
Experimental Protocols
Detailed and standardized experimental protocols are paramount for the accurate and reproducible evaluation of 5-HT7 receptor antagonists. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for the 5-HT7 receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT7 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]5-CT (5-carboxamidotryptamine), a high-affinity 5-HT7 receptor agonist.
-
Test Compounds: Selective 5-HT7 receptor antagonists (e.g., SB-269970 as a reference compound) and unknown test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM 5-HT or another suitable high-affinity ligand.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT7 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]5-CT at a final concentration close to its Kd value (typically 0.5-1.0 nM).
-
50 µL of the membrane preparation (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the 5-HT7 receptor signaling pathway.
Objective: To determine the functional potency (IC50 or Kb) of a test antagonist in inhibiting 5-HT7 receptor-mediated cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells).
-
Agonist: 5-HT or 5-CT.
-
Test Compounds: Selective 5-HT7 receptor antagonists.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Cell Culture Medium and Reagents.
-
Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Culture the cells expressing the 5-HT7 receptor in appropriate medium until they reach the desired confluency. Seed the cells into 96- or 384-well plates and allow them to attach overnight.
-
Antagonist Pre-incubation: Remove the culture medium and replace it with assay buffer containing a PDE inhibitor. Add various concentrations of the test antagonist to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the agonist (e.g., 5-HT) at a concentration that produces approximately 80% of its maximal response (EC80) to all wells except the basal control wells.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Construct a dose-response curve by plotting the cAMP levels against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response. The functional antagonist constant (Kb) can be calculated using the Gaddum equation if a competitive antagonist is assumed.
Conclusion
The selective antagonism of the 5-HT7 receptor represents a compelling strategy for the development of novel therapeutics for a variety of CNS disorders. The compounds highlighted in this guide, from the well-established tool compound SB-269970 to newer investigational molecules, exhibit a range of affinities and potencies. A thorough understanding of their pharmacological profiles, facilitated by robust and reproducible experimental methodologies, is essential for advancing these promising candidates through the drug discovery pipeline. The provided data and protocols serve as a valuable resource for researchers dedicated to unraveling the therapeutic potential of targeting the 5-HT7 receptor.
References
- 1. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 5-HT7 receptor antagonists modulate intestinal immune responses and reduce severity of colitis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiment Design for SB 258741 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Utilizing the Selective 5-HT7 Receptor Antagonist, SB 258741 Hydrochloride.
This guide provides a comprehensive overview of experimental design when working with this compound, a potent and selective antagonist of the serotonin (B10506) 5-HT7 receptor.[1][2][3] Its utility in preclinical research, particularly in the investigation of central nervous system disorders such as schizophrenia and depression, necessitates rigorous experimental controls for valid and reproducible findings.[2][3] This document outlines key in vitro and in vivo experimental protocols, presents comparative data with other 5-HT7 receptor modulators, and offers visualizations to clarify signaling pathways and experimental workflows.
Comparative Analysis of 5-HT7 Receptor Antagonists
SB 258741 is distinguished by its high affinity for the 5-HT7 receptor.[1] However, its activity profile, including its partial inverse agonist properties, warrants careful consideration when designing experiments and interpreting data.[4][5] A comparison with other common 5-HT7 receptor antagonists is crucial for contextualizing experimental outcomes.
| Compound | pKi (human 5-HT7) | IC50 (human 5-HT7) | Receptor Activity Profile | Key Features |
| SB 258741 | ~8.5[1] | Not consistently reported | Selective Antagonist / Partial Inverse Agonist[4][5] | Widely used selective tool compound. |
| SB-269970 | ~8.9 | ~1.25 nM | Selective Antagonist / Inverse Agonist | Higher affinity and often used as a benchmark selective antagonist.[6][7] |
| Lurasidone | ~8.97 | ~0.5 nM | Atypical Antipsychotic with high 5-HT7 antagonist affinity | Clinically relevant compound with a broader receptor binding profile.[8][9][10] |
| DR 4004 | ~8.7 | Not consistently reported | Selective Antagonist | Alternative selective antagonist.[6] |
Note: pKi and IC50 values can vary between studies depending on the experimental conditions (e.g., radioligand, cell line). The data presented here are representative values from the literature.
Experimental Protocols
Robust and well-controlled experiments are fundamental to elucidating the pharmacological effects of SB 258741. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Experiment: cAMP Accumulation Assay
This assay functionally measures the ability of an antagonist to inhibit the agonist-induced activation of the Gs-coupled 5-HT7 receptor, which leads to the production of cyclic adenosine (B11128) monophosphate (cAMP).
Objective: To determine the functional potency (IC50) of SB 258741 in inhibiting 5-HT7 receptor signaling.
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor.
-
5-Carboxamidotryptamine (5-CT) as a potent 5-HT7 receptor agonist (Positive Control).
-
SB-269970 as a reference antagonist (Positive Control).
-
Untransfected HEK293 cells (Negative Control).
-
cAMP assay kit (e.g., HTRF, AlphaScreen).
Procedure:
-
Cell Culture: Culture HEK293-5-HT7 cells to ~80-90% confluency.
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of 5-CT (typically at its EC80) to all wells except the negative control and incubate for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of SB 258741 to determine the IC50 value.
In Vivo Experiment: Schizophrenia Model (Prepulse Inhibition)
Prepulse inhibition (PPI) of the startle reflex is a measure of sensorimotor gating that is deficient in schizophrenic patients. This model assesses the potential of SB 258741 to reverse deficits in sensorimotor gating induced by a psychomimetic agent like phencyclidine (PCP).
Objective: To evaluate the in vivo efficacy of SB 258741 in a preclinical model of schizophrenia.
Animals: Adult male Wistar or Sprague-Dawley rats.
Materials:
-
This compound.
-
Phencyclidine (PCP) to induce PPI deficits.
-
Risperidone or another atypical antipsychotic as a positive control.
-
Vehicle (e.g., saline) as a negative control.
-
Startle reflex measurement apparatus.
Procedure:
-
Acclimation: Acclimate the rats to the laboratory environment and the startle chambers.
-
Drug Administration: Administer SB 258741 (e.g., 1-10 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the PPI test. Administer the positive control (e.g., risperidone) according to its known pharmacokinetic profile.
-
Induction of PPI Deficit: Administer PCP (e.g., 2 mg/kg, subcutaneously) 15 minutes after the test compound.
-
PPI Testing: Place the rats in the startle chambers and, after a brief acclimation period, present a series of startle pulses (e.g., 120 dB) alone or preceded by a non-startling prepulse (e.g., 3-12 dB above background).
-
Data Collection and Analysis: Measure the startle amplitude for each trial type. Calculate the percentage of PPI for each prepulse intensity. Compare the effects of SB 258741 with the vehicle and positive control groups on reversing the PCP-induced PPI deficit.
Visualizing Pathways and Workflows
To further aid in the understanding of the mechanisms and experimental design, the following diagrams have been generated.
Caption: 5-HT7 Receptor Signaling Pathway.
Caption: In Vitro Control Experiment Workflow.
References
- 1. 5-HT7 Receptor Antagonists with an Unprecedented Selectivity Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of the selective 5-HT(7) receptor antagonist SB-269970 in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lmc.uab.cat [lmc.uab.cat]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy [frontiersin.org]
- 9. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of lurasidone, a novel antipsychotic, to rat 5-HT7 receptor: analysis by [3H]SB-269970 autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of SB 258741 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of SB 258741 hydrochloride, a research chemical. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
It is important to note that different suppliers may provide conflicting safety information. This guide is based on classifications that consider the compound hazardous to ensure the highest safety standards are met. Always consult the specific Safety Data Sheet (SDS) provided with your product and adhere to your institution's and local regulations for chemical waste disposal.
Hazard Profile and Safety Precautions
This compound has been classified with several hazard statements.[1] These classifications necessitate careful handling and disposal.
| Hazard Classification | Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Acute Toxicity (Dermal), Category 4 | H312: Harmful in contact with skin | P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. |
| Acute Aquatic Hazard, Category 3 | H402: Harmful to aquatic life | P273: Avoid release to the environment. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. [1] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[1] It should be disposed of in a designated, approved waste disposal plant.[1]
1. Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
2. Waste Collection:
-
Solid Waste: Collect any dry this compound powder or contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: If this compound is in a solution, collect it in a sealed, leak-proof container labeled for liquid chemical waste. Do not mix with other incompatible waste streams.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., harmful, irritant).
4. Storage:
-
Store the sealed waste container in a designated, secure area for hazardous waste pickup. This area should be well-ventilated and away from drains and sources of ignition.
5. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as glassware or contaminated lab benches, should be decontaminated.
-
Wash contaminated clothing before reuse.[1]
-
For spills, take up the material dry and dispose of it as hazardous waste.[1] Clean the affected area thoroughly.[1]
6. Disposal Vendor:
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company. Follow their specific procedures for packaging and pickup.
Important Considerations:
-
Do Not Dispose Down the Drain: Due to its classification as harmful to aquatic life, this compound should never be disposed of down the sink or in any waterway.[1]
-
Consult Institutional Guidelines: Always follow your institution's specific protocols for hazardous waste disposal. These procedures are designed to comply with local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling SB 258741 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety Information: Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize potential exposure to SB 258741 hydrochloride. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected before use. Use proper glove removal technique. | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat, long-sleeved, with closed front. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator. | Minimizes inhalation of the compound. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety and to maintain the integrity of the compound.
Receiving and Inspection
Upon receipt, inspect the packaging for any signs of damage or leakage. Wear appropriate PPE, including gloves, during this process. Verify that the container is clearly labeled with the chemical name and any available hazard information.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Consult the supplier's documentation for any specific storage temperature requirements.
Handling and Use
-
Engineering Controls : All handling of this compound that may generate dust or aerosols should be conducted in a chemical fume hood or other approved ventilated enclosure.
-
Safe Handling Practices : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
-
Waste Collection : Collect all waste, including unused material and contaminated disposables (e.g., pipette tips, gloves, lab coats), in a designated, labeled, and sealed container for hazardous chemical waste.
-
Disposal Method : Dispose of the hazardous waste through a licensed professional waste disposal service, in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in regular trash.
Experimental Workflow and Methodologies
While specific experimental protocols for this compound are application-dependent, the following diagrams illustrate a general workflow for preparing the compound for in-vitro studies and a conceptual signaling pathway where a 5-HT7 receptor antagonist might be involved.
Caption: A generalized workflow for the safe preparation of this compound solutions for experimental use.
Caption: A diagram illustrating the potential mechanism of action for a 5-HT7 receptor antagonist like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
